molecular formula C15H13BrO2 B2480672 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 426224-20-6

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2480672
CAS No.: 426224-20-6
M. Wt: 305.171
InChI Key: ZWRFEPQHOCGTPI-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.171. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRFEPQHOCGTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde CAS Number: 426224-20-6

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde, a key chemical intermediate. It details the compound's synthesis, structural properties, and significant applications, particularly in the field of medicinal chemistry. This guide is designed to serve as an expert resource, grounding its protocols and claims in established scientific principles.

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde featuring a benzyl ether linkage. Its structure incorporates a bromine substituent on the benzaldehyde ring, making it a versatile precursor for further chemical modifications.

PropertyValueReference
CAS Number 426224-20-6[1]
Molecular Formula C₁₅H₁₃BrO₂[1]
Molecular Weight 305.17 g/mol [1]
Appearance White to off-white crystalline powder (typical)
SMILES O=CC1=CC(Br)=CC=C1OCC2=CC=C(C)C=C2
InChI Key NJXRREPHOPEYPB-UHFFFAOYSA-N[2]

Core Synthesis: The Williamson Ether Synthesis

The most efficient and widely adopted method for preparing 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This classic SN2 reaction is favored for its high yield and the use of readily accessible starting materials.

Mechanism Rationale: The synthesis hinges on the nucleophilic substitution of a halide by an alkoxide. The phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is relatively acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate it, forming a highly reactive phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl chloride or bromide. The polar aprotic solvent, typically dimethylformamide (DMF) or acetone, effectively solvates the potassium cation while leaving the phenoxide anion exposed and highly reactive, thus facilitating the SN2 displacement of the halide leaving group.

Williamson_Ether_Synthesis SM Starting Materials 5-Bromo-2-hydroxybenzaldehyde 4-Methylbenzyl halide Reaction Reaction Vessel SM->Reaction Base Base (K₂CO₃) Solvent (DMF) Base->Reaction Deprotonation Deprotonation (Phenoxide Formation) Reaction->Deprotonation Stirring SN2 Nucleophilic Attack (SN₂) (Ether Formation) Deprotonation->SN2 Heating Workup Aqueous Work-up & Extraction SN2->Workup Reaction Complete (TLC) Purification Purification (Recrystallization) Workup->Purification Product Final Product 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde Purification->Product

Caption: Logical workflow for the Williamson ether synthesis.
Self-Validating Experimental Protocol

This protocol is a generalized procedure based on standard laboratory practices for this transformation. Reaction progress must be monitored to ensure completion.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

  • 4-Methylbenzyl chloride or bromide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetone

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde and anhydrous DMF. Stir until fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

  • Addition of Alkylating Agent: Add 4-methylbenzyl chloride to the stirred suspension.

  • Reaction Execution: Heat the mixture to 60-80 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (5-bromo-2-hydroxybenzaldehyde) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Shake vigorously and allow the layers to separate.

  • Extraction: Collect the organic layer. Wash the organic layer sequentially with water (2x) and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to afford the pure 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Structural Elucidation via Spectroscopy

Confirmation of the final product's structure is achieved through a combination of spectroscopic methods. While a comprehensive public database of spectra for this specific molecule is limited, the expected data can be reliably predicted based on its constituent functional groups.

Spectroscopic Data (Predicted)
¹H NMR Aldehydic Proton (-CHO): A singlet is expected in the downfield region (δ 9.8 - 10.5 ppm).Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.9 - 7.8 ppm).Methylene Protons (-O-CH₂-Ar): A characteristic singlet is expected around δ 5.1 - 5.3 ppm.Methyl Protons (-CH₃): A singlet is expected around δ 2.3 - 2.4 ppm.
¹³C NMR Carbonyl Carbon (-CHO): A signal is expected in the far downfield region (δ 188 - 192 ppm).Aromatic Carbons: Multiple signals are expected between δ 110 - 160 ppm.Methylene Carbon (-O-CH₂-Ar): A signal is expected around δ 70 - 72 ppm.Methyl Carbon (-CH₃): A signal is expected in the aliphatic region (δ 20 - 22 ppm).
Infrared (IR) C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.C-O Stretch (Ether): An absorption band is expected in the 1220-1260 cm⁻¹ region.Aromatic C-H Stretch: Signals are expected just above 3000 cm⁻¹.Aliphatic C-H Stretch: Signals are expected just below 3000 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a molecule containing one bromine atom. The expected m/z value for the primary isotopes would be approximately 304 and 306.

Applications in Drug Discovery and Development

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its primary documented use is as a key intermediate in the development of novel non-peptide antagonists for the C-C chemokine receptor type 5 (CCR5).[3]

Significance: The CCR5 receptor is a critical co-receptor utilized by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, CCR5 antagonists can prevent viral entry, representing a powerful therapeutic strategy in the management of HIV/AIDS. The chemical structure of this benzaldehyde provides a scaffold that can be elaborated through further reactions (e.g., reductive amination, condensation reactions) to build these complex antagonist molecules.

Drug_Discovery_Pathway A 5-Bromo-2-hydroxybenzaldehyde + 4-Methylbenzyl halide B 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (Key Intermediate) A->B Williamson Ether Synthesis C Further Synthetic Steps (e.g., Reductive Amination, Cyclization) B->C Elaboration D Complex Heterocyclic Structures C->D E CCR5 Antagonists (Potential Anti-HIV Agents) D->E Biological Target

Caption: Role as a key intermediate in the synthesis of CCR5 antagonists.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on the safety profiles of structurally similar chemicals, such as 5-bromo-2-hydroxybenzaldehyde and other halogenated aromatic aldehydes.[4][5][6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[4][5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][5]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

References

Sources

Synthetic Pathway Overview for 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde: A Technical Guide for Process Optimization and Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 426224-20-6) is a highly functionalized aromatic building block widely utilized in medicinal chemistry and materials science[1]. Structurally, it features a reactive formyl group, a halogenated aromatic ring, and a bulky ether linkage. This specific substitution pattern makes it an ideal precursor for synthesizing complex Schiff bases, thiosemicarbazones, and heterocyclic scaffolds, which have demonstrated significant biological activities, including acting as potent xanthine oxidase (XO) inhibitors in drug development[2].

This technical whitepaper details the optimal synthetic pathway, mechanistic rationale, and self-validating experimental protocols required to synthesize this molecule with high chemoselectivity and yield.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde relies on the strategic formation of the aryl-alkyl ether bond. The most robust and chemoselective approach is the 3[3], a classic SN2 nucleophilic substitution reaction.

Causality in Reagent Selection
  • Nucleophile Generation: The starting material, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde), contains a phenolic hydroxyl group with a relatively low pKa (~8.0) due to the electron-withdrawing nature of the ortho-formyl and meta-bromo groups. To generate the active phenoxide nucleophile, a mild base such as potassium carbonate (K₂CO₃) is employed. Stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) are actively avoided, as they can induce unwanted side reactions such as the Cannizzaro disproportionation of the aldehyde group or aldol condensations.

  • Solvent Dynamics: The reaction is conducted in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF) or Acetonitrile. Polar aprotic solvents are critical because they strongly solvate the potassium cation (K⁺) while leaving the phenoxide anion "naked" and highly reactive, thereby significantly lowering the activation energy required for the SN2 attack[3].

  • Electrophile: 4-Methylbenzyl chloride acts as the electrophile. Being a primary benzylic halide, it is highly susceptible to SN2 attack and presents minimal steric hindrance, ensuring a rapid and high-yielding transformation without competing E2 elimination pathways[3].

Mechanism N1 5-Bromosalicylaldehyde (Nucleophile Precursor) Base Deprotonation (K2CO3 / DMF) N1->Base pKa ~8.0 Intermediate Phenoxide Anion (Active Nucleophile) Base->Intermediate - KHCO3 Product Target Ether (CAS 426224-20-6) Intermediate->Product SN2 Attack N2 4-Methylbenzyl Chloride (Electrophile) N2->Product - Cl⁻

Mechanistic pathway for the SN2 nucleophilic substitution forming the target ether.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and high yield, the following protocol integrates real-time analytical checkpoints. The reaction typically requires temperatures between 50–100 °C and 1–8 hours to reach completion based on standard4[4].

Step 1: Nucleophile Activation Charge a dry, round-bottom flask with 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv). Add anhydrous DMF (approx. 5-10 volumes). Stir the suspension at 25 °C under a nitrogen atmosphere for 30 minutes. Self-Validation Checkpoint: The solution will transition from pale yellow to a deep, vibrant yellow/orange. This chromic shift confirms the successful deprotonation and formation of the highly conjugated phenoxide anion.

Step 2: Electrophilic Addition Equip the flask with a dropping funnel and add 4-methylbenzyl chloride (1.1 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of exothermic runaway and minimizing homocoupling side reactions.

Step 3: SN2 Propagation Elevate the reaction temperature to 70 °C and maintain rigorous stirring for 4-6 hours. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase, or via HPLC. The reaction is deemed complete when the lower-Rf starting material spot is completely consumed, replaced by a single, higher-Rf product spot.

Step 4: Quench and Extraction Cool the mixture to room temperature and pour it over crushed ice/water (10 volumes) to precipitate the product and quench unreacted base. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers comprehensively with brine (3 x 5 volumes). Causality: Multiple brine washes are essential to partition and remove residual DMF from the organic phase.

Step 5: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from hot ethanol to yield pure 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde as crystalline solids.

Workflow Step1 1. Reagent Prep 5-Bromosalicylaldehyde + K2CO3 + DMF Step2 2. Deprotonation Stir 25°C, 30 min Validation: Yellow/Orange Color Step1->Step2 Step3 3. Electrophile Add 4-Methylbenzyl Chloride Dropwise Step2->Step3 Step4 4. SN2 Reaction Heat 70°C, 4-6 hrs Validation: TLC/HPLC Step3->Step4 Step5 5. Workup Ice Water Quench EtOAc Extract Brine Wash Step4->Step5 Step6 6. Purification Dry Na2SO4 Evaporate Recrystallize Step5->Step6

Step-by-step experimental workflow with integrated self-validation checkpoints.

Quantitative Data & Process Optimization

The following table summarizes the optimization landscape, comparing the impact of varying bases and solvents on the overall yield and reaction kinetics.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 K₂CO₃ DMF 70 4 92 Optimal balance of kinetics and chemoselectivity.
2Cs₂CO₃MeCN80395"Cesium effect" enhances solubility and nucleophilicity; higher cost.
3K₂CO₃Acetone601278Lower boiling point restricts temp; slower kinetics.
4NaOHH₂O/THF60845Significant side reactions (Cannizzaro) observed.
5K₂CO₃DMF252460Incomplete conversion due to insufficient thermal energy.

Table 1: Optimization parameters for the synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

References

  • Source: masterorganicchemistry.
  • Source: byjus.
  • Title: benzaldehyde thiosemicarbazone derivatives: Topics by Science.
  • Title: 426224-20-6 5-BROMO-2-[(4-METHYLBENZYL)

Sources

Unlocking the Pharmacological Potential of Substituted Benzaldehydes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzaldehydes represent a highly versatile class of pharmacophores in modern drug discovery. Characterized by a benzene ring equipped with a reactive electrophilic formyl group, this structural scaffold serves as a foundational building block for synthesizing bioactive molecules. By strategically modulating the electronic and steric properties of the ring substituents, researchers can precisely tune the molecule's interaction with biological targets, yielding potent antimicrobial, anticancer, and enzyme-inhibitory agents.

This technical whitepaper synthesizes current structural-activity relationship (SAR) data, mechanistic pathways, and field-proven experimental protocols for evaluating the biological activities of substituted benzaldehydes and their derivatives.

Mechanistic Foundations of Biological Activity

The primary driver of benzaldehyde bioactivity is the electrophilic nature of the aldehyde carbon. In biological systems, this group readily undergoes condensation reactions with primary amines—such as the ϵ -amino groups of lysine residues within protein active sites—to form covalent, reversible Schiff bases (azomethines) [1].

The stability and reactivity of this interaction are dictated by the substituents on the aromatic ring:

  • Electronic Effects: Electron-donating groups (EDGs) such as methoxy (-OCH 3​ ) or isopropyl stabilize the resulting Schiff base through inductive and resonance effects, often enhancing the inhibitory potency against specific enzymes[1][2]. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO 2​ ) or halogens (-F, -Cl, -Br) increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack[3].

  • Steric Factors: The bulkiness of substituents, particularly at the para position, dictates the conformational flexibility of the molecule within tight enzymatic binding pockets, determining whether the compound acts as a partial or full inhibitor[3][4].

Enzymatic Modulation: Tyrosinase Inhibition

Mushroom tyrosinase is the standard in vitro model for screening melanogenesis inhibitors and anti-browning agents. 4-substituted benzaldehydes have been identified as classical competitive and noncompetitive inhibitors of the enzyme's o-diphenolase activity[1][3].

Cuminaldehyde (4-isopropylbenzaldehyde) exhibits potent competitive inhibition because its hydrophobic isopropyl group perfectly anchors the molecule in the active site, stabilizing the Schiff base formed with the enzyme's primary amino group[1][2]. Interestingly, halogenated benzaldehydes generally act as partial noncompetitive inhibitors, whereas the introduction of strong EWGs or bulky groups (e.g., 4-nitrobenzaldehyde) can trigger full noncompetitive inhibition due to steric clashes that alter the enzyme's tertiary structure[3].

Quantitative Data: Tyrosinase Inhibition

Table 1: Kinetic Parameters of 4-Substituted Benzaldehydes against Mushroom Tyrosinase

CompoundSubstituentInhibitory PotencyInhibition Mechanism
Cuminaldehyde 4-Isopropyl (EDG) KI​ = 9 μMCompetitive
4-Bromobenzaldehyde 4-Br (EWG) IC50​ = 114 μMPartial Noncompetitive
4-Chlorobenzaldehyde 4-Cl (EWG) IC50​ = 175 μMPartial Noncompetitive
4-Fluorobenzaldehyde 4-F (EWG) IC50​ = 387 μMPartial Noncompetitive
4-Cyanobenzaldehyde 4-CN (EWG) IC50​ = 822 μMMixed
4-Nitrobenzaldehyde 4-NO 2​ (EWG) IC50​ = 1846 μMFull Noncompetitive

Data synthesized from kinetic evaluations of o-diphenolase activity[1][2][3].

Tyrosinase_Inhibition cluster_0 Enzymatic Schiff Base Formation Mechanism A Substituted Benzaldehyde (Electrophilic Carbonyl) C Nucleophilic Attack (Reversible Transition) A->C Donates C=O B Tyrosinase Enzyme (Primary Amino Group) B->C Donates -NH2 D Schiff Base Complex (Enzyme Inhibition) C->D -H2O

Diagram 1: Mechanism of tyrosinase inhibition via Schiff base formation with benzaldehydes.

Antimicrobial and Antifungal Efficacy

Derivatizing substituted benzaldehydes into thiosemicarbazones, oxime esters, or Schiff bases unlocks potent broad-spectrum antimicrobial properties[5][6][7]. For example, β -maltosyl thiosemicarbazones derived from substituted benzaldehydes have demonstrated exceptional antibacterial activity, with Minimum Inhibitory Concentrations (MICs) dropping as low as 0.78 μg/mL against critical pathogens like Staphylococcus aureus and Escherichia coli[5].

The biological activity of these derivatives is heavily dependent on the aromatic substitution pattern. The mechanism of action involves the disruption of microbial cell wall synthesis and the chelation of essential metal ions (such as Cu 2+ or Zn 2+ ) by the thiosemicarbazone backbone, which generates lethal oxidative stress within the pathogen[7][8].

Quantitative Data: Antimicrobial Activity

Table 2: MIC Values (μg/mL) of Benzaldehyde Derivatives

Compound ClassSpecific DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Maltosyl-thiosemicarbazone Compound 6b[5]0.781.56Not Tested
Maltosyl-thiosemicarbazone Compound 6c[5]0.783.12Not Tested
Isoniazid Schiff Base Ligand L1[9]>100>1000.037 (mM)
Standard Antibiotic Ciprofloxacin[5]0.390.19N/A

Oncological Applications: Cytotoxicity and MDR Evasion

Substituted benzaldehydes are critical precursors for synthesizing α -hydroxyphosphonates and hydrazones, which exhibit targeted cytotoxicity against human cancer cell lines (e.g., Mes-Sa uterine sarcoma, MOLT-3 leukemia)[10][11].

Crucially, specific dibenzyl- α -hydroxyphosphonate derivatives demonstrate equal or greater toxicity to multidrug-resistant (MDR) cell lines (Mes-Sa/Dx5) than to their parental counterparts. This indicates that the highly lipophilic, sterically hindered benzaldehyde scaffold allows these molecules to evade P-glycoprotein-mediated drug efflux pumps, accumulating intracellularly to induce caspase-mediated apoptosis[10][12].

Anticancer_Pathway A Benzaldehyde Derivative (Hydrophobic Scaffold) B Cellular Internalization (Evades P-glycoprotein) A->B Lipophilic diffusion C Intracellular Accumulation (Overcomes MDR) B->C MDR Evasion D Cytotoxic Stress (Mitochondrial/DNA damage) C->D Target Binding E Apoptosis (Programmed Cell Death) D->E Caspase Cascade

Diagram 2: Intracellular signaling and MDR evasion pathway of benzaldehyde derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific mechanistic controls to isolate the variables of interest.

Protocol A: Tyrosinase Kinetic Inhibition Assay

Objective: Determine the KI​ and mechanism of inhibition (competitive vs. noncompetitive) for benzaldehyde derivatives.

  • Causality in Design: L-DOPA is utilized as the substrate rather than L-tyrosine. L-DOPA directly feeds the o-diphenolase activity of tyrosinase, bypassing the unpredictable lag phase associated with monophenolase activity, thereby allowing for precise steady-state kinetic modeling[2].

  • Step-by-Step Methodology:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve the benzaldehyde derivative in DMSO (final assay concentration of DMSO must be <2% to prevent solvent-induced enzyme denaturation).

    • In a 96-well plate, combine 100 μL of buffer, 20 μL of mushroom tyrosinase (50 U/mL), and 20 μL of the inhibitor at varying concentrations. Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 60 μL of L-DOPA at varying gradient concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mM).

    • Validation Step: Include Kojic acid as a positive control and a DMSO-only well as a negative control.

    • Monitor the formation of dopachrome spectrophotometrically at 475 nm for 5 minutes.

    • Construct a Dixon plot (1/V vs. [Inhibitor]) or Lineweaver-Burk plot to self-validate the inhibition type based on the intersection geometry[3].

Protocol B: Resazurin-Based Broth Microdilution MIC Assay

Objective: Quantify the antimicrobial efficacy of benzaldehyde-derived thiosemicarbazones.

  • Causality in Design: Traditional turbidity-based MIC assays are prone to false readings when testing highly lipophilic benzaldehyde derivatives that may precipitate in aqueous media. Utilizing resazurin (a redox indicator) provides a definitive, objective visual endpoint: living cells reduce blue resazurin to pink resorufin, isolating biological viability from physical compound precipitation.

  • Step-by-Step Methodology:

    • Culture target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

    • Perform two-fold serial dilutions of the benzaldehyde compound in a 96-well microtiter plate (ranging from 400 μg/mL to 0.78 μg/mL).

    • Add 10 μL of the bacterial suspension to each well.

    • Validation Step: Include a known antibiotic (e.g., Ciprofloxacin) as a positive control, a broth-only well (sterility control), and a bacteria+DMSO well (growth/solvent control).

    • Incubate the plates at 37°C for 20 hours.

    • Add 15 μL of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours.

    • Record the MIC as the lowest concentration well that remains strictly blue (no color change to pink).

Protocol C: Fluorescence-Based Cytotoxicity Assay for MDR Cancer Cells

Objective: Evaluate the ability of α -hydroxyphosphonates to evade P-glycoprotein efflux in multidrug-resistant cancer lines.

  • Causality in Design: Standard MTT assays rely on cellular reduction of tetrazolium salts. However, highly active efflux pumps in MDR cells can export the formazan product or the dye itself, skewing viability data. A fluorescence-based resazurin or PrestoBlue assay circumvents this artifact, providing a true measure of mitochondrial metabolic disruption[10].

  • Step-by-Step Methodology:

    • Seed parental (Mes-Sa) and MDR (Mes-Sa/Dx5) uterine sarcoma cells in separate 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ .

    • Treat cells with a concentration gradient of the benzaldehyde derivative (0.1 μM to 100 μM) for 72 hours.

    • Validation Step: Test the parental and MDR lines simultaneously. Calculate the Resistance Ratio (RR = IC50​ MDR / IC50​ Parental). An RR 1 validates the compound's ability to evade P-glycoprotein[10].

    • Add 10 μL of fluorescence viability reagent per well and incubate for 2 hours.

    • Measure fluorescence (Excitation: 560 nm / Emission: 590 nm) using a microplate reader.

    • Calculate IC50​ values using non-linear regression analysis.

References

  • Competitive Inhibition of Mushroom Tyrosinase by 4-Substituted Benzaldehydes. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Synthesis and anticancer cytotoxicity with structural context of an α -hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry (RSC Publishing).[Link]

  • Competitive Inhibition of Mushroom Tyrosinase by 4-Substituted Benzaldehydes. ACS Publications.[Link]

  • An Updated Review of Tyrosinase Inhibitors. MDPI.[Link]

  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. NIH. [Link]

  • Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups. ResearchGate.[Link]

  • Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters.[Link]

  • Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate.[Link]

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. MDPI.[Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.[Link]

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. SCIRP.[Link]

  • Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives. Digital Repository.[Link]

  • Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity. ResearchGate.[Link]

  • Cytotoxic Evaluation of Substituted Benzaldehydes. Universidade Federal do Ceará.[Link]

  • A Review on Methods of Preparation and Biological Activities of Benzimidazolyl Chalcones. Der Pharma Chemica.[Link]

  • Synthesis and anticancer cytotoxicity with structural context of an α -hydroxyphosphonate based compound library. ResearchGate.[Link]

  • Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes. PMC.[Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Brominated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brominated benzaldehyde derivatives are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the dual reactivity of the aldehyde, which allows for a multitude of transformations, and the bromine substituent, which serves as a versatile handle for cross-coupling reactions.[2][3] This in-depth technical guide provides a comprehensive review of the principal synthetic routes to ortho-, meta-, and para-brominated benzaldehydes. Classic methodologies, including electrophilic aromatic substitution, free-radical bromination of substituted toluenes, the Sandmeyer reaction, and the Sommelet reaction, are discussed alongside modern approaches such as palladium-catalyzed C-H activation. Each section delves into the underlying reaction mechanisms, providing a rationale for experimental choices, and presents detailed, step-by-step protocols. Comparative data on reaction yields and conditions are tabulated to assist researchers in selecting the optimal synthetic strategy.

Introduction: The Synthetic Versatility of Brominated Benzaldehydes

The strategic importance of brominated benzaldehydes in organic synthesis cannot be overstated. These bifunctional molecules offer a gateway to complex molecular architectures. The aldehyde group is amenable to oxidation to carboxylic acids, reduction to alcohols, and a variety of carbon-carbon bond-forming reactions such as Wittig, Grignard, and aldol reactions.[4][5] Simultaneously, the carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the facile construction of biaryl systems and the introduction of diverse functionalities.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic methodologies, empowering them to make informed decisions in their synthetic endeavors.

Synthesis of 4-Bromobenzaldehyde (para-isomer)

The para-isomer is arguably the most common and is frequently synthesized from the readily available precursor, 4-bromotoluene.

Free-Radical Bromination of 4-Bromotoluene followed by Hydrolysis

This is a widely adopted and reliable two-stage laboratory method.[1] The causality behind this approach lies in the difference in reactivity between the benzylic protons of the methyl group and the aromatic protons. The benzylic position is susceptible to free-radical halogenation, while the aromatic ring is not under these conditions.

Mechanism: The reaction proceeds via a free-radical chain mechanism. Initiation involves the homolytic cleavage of bromine (Br₂) by UV light or a radical initiator to form bromine radicals (Br•). In the propagation steps, a bromine radical abstracts a hydrogen atom from the methyl group of 4-bromotoluene to form a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with another molecule of Br₂ to yield 4-bromobenzyl bromide and a new bromine radical, continuing the chain. Further bromination of the benzylic position leads to 4-bromobenzal bromide. The subsequent hydrolysis of the gem-dibromide with a weak base like calcium carbonate proceeds via an SN1-type mechanism, forming a resonance-stabilized carbocation that is trapped by water, ultimately leading to the aldehyde after loss of two molecules of HBr.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation Br2 Br₂ Br_rad 2 Br• Br2->Br_rad hν or Δ 4-bromotoluene 4-Bromotoluene benzyl_radical 4-Bromobenzyl radical 4-bromotoluene->benzyl_radical + Br• HBr HBr 4-bromobenzyl_bromide 4-Bromobenzyl bromide benzyl_radical->4-bromobenzyl_bromide + Br₂ Br_rad_p2 Br• Br_rad_p Br• Br2_p Br₂

Caption: Free-Radical Bromination of 4-Bromotoluene.

Experimental Protocol: [6][7]

  • Materials: 4-bromotoluene, bromine, calcium carbonate, water, 150-watt tungsten lamp.

  • Step 1: Bromination: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 100 g (0.58 mol) of 4-bromotoluene. Heat the flask in an oil bath to 105°C with stirring. Illuminate the flask with a 150-watt tungsten lamp. Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135°C. After the addition is complete, slowly raise the temperature to 150°C.

  • Step 2: Hydrolysis: Transfer the crude 4-bromobenzal bromide to a larger flask and mix it thoroughly with 200 g of powdered calcium carbonate. Add approximately 300 mL of water and cautiously heat the mixture to reflux for 15 hours to effect hydrolysis.[6][7]

  • Step 3: Purification: After hydrolysis, purify the product by steam distillation. Collect the distillate in portions, cool to crystallize the 4-bromobenzaldehyde, collect the solid by filtration, and dry in a desiccator. The expected yield is 60-70%.[6][7]

Sommelet Reaction of 4-Bromobenzyl Bromide

The Sommelet reaction provides an alternative route to the aldehyde from the intermediate 4-bromobenzyl bromide (which can be synthesized by the monobromination of 4-bromotoluene).[1] This method is particularly useful when over-oxidation to the carboxylic acid is a concern.[1]

Mechanism: The reaction begins with the nucleophilic attack of hexamine on 4-bromobenzyl bromide to form a quaternary ammonium salt.[8][9] Upon heating in aqueous solution, this salt hydrolyzes to form the desired aldehyde. The mechanism is complex and thought to involve the formation of a methyleneiminium ion which acts as an oxidant.

Experimental Protocol (General):

  • Materials: 4-bromobenzyl bromide, hexamethylenetetramine (hexamine), water, hydrochloric acid.

  • Step 1: Formation of the Hexaminium Salt: A mixture of 4-bromobenzyl bromide and hexamine (in an approximate molar ratio of 1:1.1 to 1:1.5) is stirred, often without a solvent or in a solvent like chloroform.[10][11]

  • Step 2: Hydrolysis: Water is added to the reaction mixture, which is then refluxed for several hours.[11]

  • Step 3: Acidification and Workup: A mineral acid, such as concentrated hydrochloric acid, is added to adjust the pH of the aqueous phase to 3-4. The mixture is heated briefly and then cooled. The organic phase containing the aldehyde is separated, washed, and purified, typically by distillation. Yields of over 80% have been reported for analogous systems.[11]

Synthesis of 3-Bromobenzaldehyde (meta-isomer)

The synthesis of the meta-isomer typically involves the direct electrophilic bromination of benzaldehyde. The aldehyde group is a deactivating and meta-directing group in electrophilic aromatic substitution.

Electrophilic Bromination of Benzaldehyde

Mechanism: The aldehyde group deactivates the aromatic ring towards electrophilic attack due to its electron-withdrawing inductive and resonance effects. The resonance structures of the sigma complex (arenium ion) intermediate show that attack at the ortho and para positions places a positive charge adjacent to the positively polarized carbonyl carbon, which is highly unfavorable. Attack at the meta position avoids this destabilizing interaction, making it the preferred site of substitution. A Lewis acid catalyst, such as AlCl₃ or FeBr₃, is required to polarize the Br₂ molecule, generating a more potent electrophile (Br⁺).[12][13]

EAS_Mechanism Benzaldehyde Benzaldehyde Sigma_Complex σ-Complex (meta-attack) Benzaldehyde->Sigma_Complex + Br⁺ Br2_FeBr3 Br₂ + FeBr₃ Product 3-Bromobenzaldehyde Sigma_Complex->Product - H⁺ HBr_FeBr3 HBr + FeBr₃

Caption: Electrophilic Bromination of Benzaldehyde.

Experimental Protocol: [12][14]

  • Materials: Benzaldehyde, bromine chloride (or bromine), aluminum chloride, 1,2-dichloroethane, ice.

  • Step 1: Complex Formation: In a suitable reaction vessel, mix benzaldehyde with aluminum chloride in 1,2-dichloroethane. This forms a complex between the benzaldehyde and the Lewis acid.[14]

  • Step 2: Bromination: Slowly add a solution of bromine chloride (or bromine) in 1,2-dichloroethane to the reaction mixture at a controlled temperature (e.g., below 10°C).[15]

  • Step 3: Workup: After the reaction is complete, quench the reaction mixture by pouring it onto crushed ice. Separate the organic layer, wash it with water and a dilute base solution (e.g., sodium carbonate) to remove any remaining acid.[12][14]

  • Step 4: Purification: Dry the organic layer and remove the solvent. The crude product can be purified by vacuum distillation. Yields can be high, with selectivities for the meta-isomer being greater than 99%.[14]

Synthesis of 2-Bromobenzaldehyde (ortho-isomer)

Direct electrophilic bromination of benzaldehyde yields predominantly the meta-isomer. Therefore, the synthesis of 2-bromobenzaldehyde requires alternative strategies.

Palladium-Catalyzed ortho-C-H Bromination

Modern synthetic methods have enabled the direct and selective functionalization of C-H bonds. Palladium-catalyzed ortho-bromination of benzaldehydes has emerged as a powerful technique. This approach often utilizes a transient directing group, which forms a reversible covalent bond with the aldehyde, positioning the palladium catalyst in close proximity to the ortho C-H bond.

Mechanism: The reaction typically involves the formation of an imine intermediate between the benzaldehyde and an amine-containing directing group. This imine then coordinates to the palladium catalyst, leading to the formation of a palladacycle via C-H activation at the ortho position. Subsequent reaction with a bromine source, such as N-bromosuccinimide (NBS), results in the brominated product and regeneration of the palladium catalyst.

This method is highly specialized and the specific directing groups and reaction conditions can vary. A detailed protocol would be dependent on the chosen catalytic system.

Multi-step Synthesis via the Sandmeyer Reaction

A classical and reliable, albeit longer, route to 2-bromobenzaldehyde involves a multi-step sequence starting from a suitable precursor, such as 2-bromoaniline. The Sandmeyer reaction is a key step in this sequence, converting an aryl diazonium salt into an aryl halide.[16]

Mechanism of the Sandmeyer Reaction: The reaction begins with the diazotization of a primary aromatic amine (e.g., 2-bromoaniline) with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[17] This is followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution. The copper(I) salt donates an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical then abstracts a halide from the copper(II) species, affording the aryl halide and regenerating the copper(I) catalyst.

Sandmeyer_Reaction Aniline Aromatic Amine (e.g., 2-Bromoaniline) Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HX 0-5°C Aryl_Radical Aryl Radical + N₂ Diazonium->Aryl_Radical + CuX - CuX₂ Aryl_Halide Aryl Halide (e.g., 1,2-Dibromobenzene) Aryl_Radical->Aryl_Halide + CuX₂ - CuX CuX CuX CuX2 CuX₂

Caption: The Sandmeyer Reaction Mechanism.

A complete synthesis of 2-bromobenzaldehyde via this route would involve:

  • Diazotization of an appropriate aminobenzaldehyde derivative , which is challenging due to the reactivity of the aldehyde group under acidic conditions.

  • A more viable approach is to start with a precursor like 2-bromotoluene , oxidize the methyl group to an aldehyde (as will be discussed in section 5), or start with 2-bromoaniline , convert it to 1,2-dibromobenzene via the Sandmeyer reaction, and then introduce the aldehyde group through a method like lithium-halogen exchange followed by reaction with DMF.

Safety Note on Sandmeyer Reaction: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[8][9] It is imperative to keep the reaction temperature between 0-5°C and to use the diazonium salt solution immediately without isolation.[9] Always work behind a blast shield and take appropriate safety precautions.

Synthesis via Functional Group Interconversion

An alternative to direct bromination or formylation is the conversion of other functional groups on a pre-brominated aromatic ring.

Oxidation of Bromobenzyl Alcohols

Bromobenzyl alcohols are common precursors to bromobenzaldehydes. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and scale of the reaction.

Common Oxidizing Agents:

  • Pyridinium chlorochromate (PCC): A widely used but hazardous reagent for the oxidation of primary alcohols to aldehydes.[18]

  • Potassium permanganate (KMnO₄): A strong oxidizing agent that can oxidize the aldehyde further to a carboxylic acid if not used under carefully controlled conditions.[4]

  • Dess-Martin periodinane (DMP): A mild and selective reagent for the oxidation of primary alcohols to aldehydes.

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, offering a mild and high-yielding method.

  • Catalytic systems: More environmentally friendly methods utilize catalysts with a stoichiometric oxidant, such as TEMPO with sodium hypochlorite or catalytic trichloroisocyanuric acid with KBr.[1]

Experimental Protocol: Oxidation of 4-Bromobenzyl Alcohol with Trichloroisocyanuric Acid/KBr [1]

  • Materials: 4-bromobenzyl alcohol, potassium bromide (KBr), trichloroisocyanuric acid, wet silica gel, dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of 4-bromobenzyl alcohol (1 mmol) and wet SiO₂ (0.2 g) in CH₂Cl₂ (10 mL), add KBr (0.12 mmol). Then, add trichloroisocyanuric acid (0.4 mmol). Stir the resulting mixture at room temperature for approximately 75 minutes (monitor by TLC). Filter the reaction mixture and wash the residue with CH₂Cl₂. Dry the filtrate, remove the solvent, to obtain the product. This method has reported yields of up to 94%.[1]

Reduction of Bromobenzonitriles (Stephen Aldehyde Synthesis)

The Stephen aldehyde synthesis reduces a nitrile to an aldehyde via an imine intermediate.[19][20] This can be a useful method if the corresponding bromobenzonitrile is readily available.

Mechanism: The nitrile is treated with anhydrous stannous chloride (SnCl₂) and dry hydrogen chloride gas to form an intermediate aldimine stannichloride salt. This salt is then hydrolyzed with water to yield the aldehyde.[19][21]

Experimental Protocol (General):

  • Materials: Bromobenzonitrile, anhydrous stannous chloride (SnCl₂), dry hydrogen chloride (HCl) gas, ether, water.

  • Step 1: Reduction: A solution of the bromobenzonitrile in a dry solvent like ether is saturated with dry HCl gas. Anhydrous SnCl₂ is then added, and the mixture is stirred. An iminium salt precipitates.

  • Step 2: Hydrolysis: The precipitated salt is filtered, washed, and then hydrolyzed by heating with water to produce the aldehyde.

Alternative Formylation Methods

Besides direct formylation of bromobenzenes, other named reactions can be employed.

Gattermann Reaction

The Gattermann reaction is a method for formylating aromatic compounds using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[22][23][24] Due to the high toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is often preferred.[24] This reaction is generally suitable for activated aromatic rings.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a milder method for formylating electron-rich aromatic compounds.[2][25] It uses a "Vilsmeier reagent," typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][26] This reagent is a weaker electrophile than those used in the Gattermann or Friedel-Crafts reactions, making it more selective.

Experimental Protocol: General Vilsmeier-Haack Formylation [2]

  • Materials: Anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), electron-rich brominated aromatic substrate.

  • Step 1: Vilsmeier Reagent Formation: Cool anhydrous DMF to 0°C in an ice bath. Add POCl₃ dropwise with stirring, keeping the temperature low. Stir the mixture at 0°C for 30-60 minutes.

  • Step 2: Formylation: Add the aromatic substrate to the freshly prepared Vilsmeier reagent at 0°C. Allow the mixture to warm to room temperature and then heat as necessary (typically RT to 80°C) for 1-6 hours, monitoring by TLC.

  • Step 3: Hydrolysis and Workup: Carefully pour the reaction mixture into ice water and basify (e.g., with NaOH solution). Heat the mixture to hydrolyze the iminium intermediate. After cooling, extract the product with an organic solvent, wash, dry, and purify.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired isomer, availability of starting materials, scale of the reaction, and safety considerations.

Method Target Isomer(s) Typical Starting Material Advantages Disadvantages Typical Yield
Free-Radical Bromination/Hydrolysis para, orthoBromotolueneReadily available starting materials, reliable for p-isomer.Two-step process, use of elemental bromine.60-70%[7]
Electrophilic Bromination metaBenzaldehydeDirect, one-step synthesis.Requires Lewis acid catalyst, regioselectivity limited to m-isomer.>90%[14]
Sommelet Reaction ortho, meta, paraBromobenzyl bromideMild conditions, avoids over-oxidation.Can have variable yields depending on substrate.>80% (reported for analogous systems)[11]
Sandmeyer Reaction ortho, meta, paraBromoanilineVersatile for various substitution patterns.Multi-step, hazardous diazonium intermediate.Variable, depends on specific sequence.
Oxidation of Benzyl Alcohols ortho, meta, paraBromobenzyl alcoholHigh yields, variety of reagents available.Requires synthesis of the alcohol precursor.80-95%[1][27]
Pd-catalyzed C-H Bromination orthoBenzaldehyde derivativesHigh regioselectivity, direct functionalization.Requires expensive catalyst and specific directing groups.Good to excellent, substrate-dependent.
Vilsmeier-Haack Reaction ortho, paraElectron-rich bromobenzenesMilder than Gattermann, avoids HCN.Limited to electron-rich substrates.Good, substrate-dependent.

Conclusion

The synthesis of brominated benzaldehyde derivatives can be achieved through a variety of classical and modern synthetic methodologies. For the para- and meta-isomers, the free-radical bromination of 4-bromotoluene and the direct electrophilic bromination of benzaldehyde, respectively, remain robust and high-yielding methods. The synthesis of the ortho-isomer is more challenging via classical routes but can be efficiently achieved using modern palladium-catalyzed C-H activation techniques. Functional group interconversions, such as the oxidation of bromobenzyl alcohols, offer versatile and high-yielding alternatives for all three isomers, provided the alcohol precursors are accessible. The choice of the optimal synthetic route requires careful consideration of factors such as regioselectivity, substrate availability, reaction scale, and safety. This guide provides the foundational knowledge and practical protocols to aid researchers in navigating these choices and successfully synthesizing these valuable chemical intermediates.

References

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Chemistry LibreTexts. [Link]

  • Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197-217.
  • Slideshare. Gattermann reaction. [Link]

  • Lakeland University. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]

  • BYJU'S. Gattermann Reaction. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264-273.
  • Grokipedia. Stephen aldehyde synthesis. [Link]

  • Bijudas, K., & Sreedharan, P. (2014). Selective Oxidation of Benzyl alcohols to Benzaldyhydes under Phase Transfer Catalysis. Chemical Science Review and Letters, 3(10), 123-126.
  • Wang, L., et al. (2020).
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • U.S. Patent No. 4,321,412. (1982).
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  • Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]

  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]

  • Wikipedia. Stephen aldehyde synthesis. [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • Khan Academy. Sandmeyer reaction (video). [Link]

  • U.S. Patent No. 4,945,186. (1990). Method of producing 3-bromobenzaldehyde.
  • Organic Syntheses. Catalytic Vilsmeier-Haack Reaction. [Link]

  • BYJU'S. Stephen Reaction Mechanism. [Link]

  • YouTube. Gattermann Reaction Preparation of Bromobenzene #shorts. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • WordPress.com. How to prepare 3-Bromobenzaldehyde. [Link]

  • U.S. Patent No. 4,036,887. (1977).
  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • YouTube. Gattermann koch reaction || with mechanism. [Link]

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  • ChemRxiv. An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). [Link]

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  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Royal Society of Chemistry. Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions. [Link]

  • Electrophilic Bromination of Benzaldehyde – Reaction Coordinates. University of Missouri–St. Louis. [Link]

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Methodological & Application

Synthesis Protocol: Preparation of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde via Williamson Etherification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The compound 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is a highly versatile building block in medicinal chemistry. O-alkylated salicylaldehyde derivatives are frequently utilized as precursors for Schiff base ligands, complex heterocycles, peptidomimetics, and positron emission tomography (PET) tracers[1][2].

The synthesis of this intermediate relies on the Williamson ether synthesis , a hallmark bimolecular nucleophilic substitution ( SN​2 ) reaction[3]. As a Senior Application Scientist, I have optimized this protocol to prioritize high yield, scalability, and straightforward purification.

Causality in Reagent Selection:
  • The Base ( K2​CO3​ ): 5-Bromo-2-hydroxybenzaldehyde possesses a relatively acidic phenolic proton ( pKa​≈7−8 ) due to the electron-withdrawing effects of the aldehyde and bromine substituents. Potassium carbonate ( K2​CO3​ ) is a mild, insoluble base that perfectly matches this acidity. It quantitatively deprotonates the phenol to form a highly reactive phenoxide nucleophile without triggering the aldol condensation side-reactions commonly seen with stronger bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)[3].

  • The Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation but leaves the phenoxide anion unsolvated, maximizing its nucleophilicity and accelerating the SN​2 pathway[2].

  • The Electrophile (4-Methylbenzyl bromide): Benzylic halides are premier electrophiles for SN​2 reactions. The primary carbon minimizes steric hindrance, effectively suppressing competing E2 elimination pathways[3].

Experimental Workflow Visualization

G Step1 1. Phenoxide Formation 5-Bromosalicylaldehyde + K2CO3 (DMF, 30 min, RT) Step2 2. S_N2 Alkylation Add 4-Methylbenzyl bromide (Stir 12-18 h, RT) Step1->Step2 Step3 3. Reaction Quench Partition: H2O / EtOAc Step2->Step3 Step4 4. Aqueous Wash Remove DMF (H2O/Brine washes) Step3->Step4 Step5 5. Drying & Concentration Na2SO4 -> Rotary Evaporation Step4->Step5 Step6 6. Purification Flash Chromatography (Hexane/EtOAc) Step5->Step6 Product Product 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde Step6->Product

Figure 1: Step-by-step experimental workflow for the Williamson etherification of 5-bromosalicylaldehyde.

Stoichiometry and Reagent Specifications

To ensure a self-validating and reproducible system, the following stoichiometry is calibrated for a 10 mmol laboratory scale . A slight excess of the alkylating agent ensures complete consumption of the starting phenol, simplifying downstream chromatography[1].

ReagentMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-hydroxybenzaldehyde 201.021.0 eq2.01 gNucleophile Precursor
4-Methylbenzyl bromide 185.061.2 eq2.22 gElectrophile
Potassium Carbonate ( K2​CO3​ ) 138.212.0 eq2.76 gMild Base
N,N-Dimethylformamide (DMF) 73.09Solvent20 mLPolar Aprotic Solvent

Step-by-Step Methodology

Phase 1: Reaction Setup & Phenoxide Formation
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10.0 mmol).

  • Solvation: Add anhydrous DMF (20 mL) to completely dissolve the aldehyde.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol) in one portion.

  • Self-Validation: Stir the suspension at room temperature (20–25 °C) for 30 minutes under an inert nitrogen atmosphere. Observation: The solution will deepen in color (typically turning bright yellow). This visual cue validates the successful deprotonation and formation of the phenoxide anion[2].

Phase 2: Electrophilic Alkylation
  • Addition: Weigh 4-methylbenzyl bromide (2.22 g, 12.0 mmol) and dissolve it in a minimal volume of DMF (2 mL). Add this solution dropwise to the stirring phenoxide mixture over 5 minutes.

  • Incubation: Stir the reaction mixture at room temperature for 12–18 hours. Dropwise addition and room temperature conditions prevent localized heating and minimize the risk of bis-alkylation or benzyl alcohol formation[1].

Phase 3: Quench and Liquid-Liquid Extraction
  • Quench: Once the reaction is deemed complete (see analytical validation below), quench the mixture by pouring it into 100 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • DMF Removal (Critical Step): DMF is highly miscible with both water and organic solvents. To prevent DMF from co-eluting with your product during chromatography, wash the combined Ethyl Acetate extracts rigorously with distilled water (3 × 50 mL) followed by saturated aqueous sodium chloride (brine, 1 × 50 mL). Expert Tip: Substituting the water washes with a 5% aqueous LiCl solution drastically improves the partitioning of DMF into the aqueous phase[1].

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane to Hexane/Ethyl Acetate (9:1 v/v).

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to afford the purified 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde as a white to off-white solid.

Analytical Validation & Troubleshooting

Every robust protocol must include parameters for real-time monitoring. Use the following metrics to validate your synthesis:

ParameterExpected ObservationMechanistic Rationale
TLC ( Rf​ ) - Starting Material ~0.3 (Hexane/EtOAc 4:1)The free phenol group acts as a strong hydrogen-bond donor, interacting heavily with the silica stationary phase.
TLC ( Rf​ ) - Product ~0.6 (Hexane/EtOAc 4:1)Etherification masks the phenol, removing the H-bond donor capacity and significantly decreasing the molecule's polarity.
Expected Yield 85% – 95%The primary benzylic nature of the electrophile ensures highly efficient SN​2 displacement with negligible elimination[3].
Troubleshooting: Stalled Reaction Incomplete conversion after 18hIf TLC shows unreacted phenol, the K2​CO3​ may have absorbed ambient moisture. Heat the reaction gently to 50 °C for 2 hours to drive completion[2].

Sources

The Versatile Intermediate: 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block of Therapeutic Potential

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and reactive chemical intermediates. Among these, 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde has emerged as a significant building block, particularly in the development of antiviral therapies.[1][2] Its unique trifunctional architecture—comprising a reactive aldehyde, a stable benzyl ether protecting group, and a strategically placed bromine atom—offers a powerful toolkit for the construction of complex molecular frameworks.[2] This guide provides an in-depth exploration of the applications of this intermediate, with a focus on its pivotal role in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of anti-HIV drugs.[1][2] Detailed protocols for its synthesis and subsequent transformations are presented to empower researchers and drug development professionals in their quest for new medicines.

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 426224-20-6[3]
Molecular Formula C₁₅H₁₃BrO₂
Molecular Weight 305.17 g/mol
Appearance White to off-white crystalline powder

The strategic placement of the functional groups dictates the molecule's reactivity profile. The aldehyde group serves as a primary site for nucleophilic attack, enabling chain elongation and the introduction of diverse functionalities. The 4-methylbenzyl ether provides robust protection for the phenolic hydroxyl group under a wide range of reaction conditions, yet it can be selectively cleaved when required. The bromine atom on the aromatic ring is a versatile handle for transition metal-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.

Core Application: Synthesis of CCR5 Antagonists for Anti-HIV Therapy

The most prominent application of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is as a key intermediate in the synthesis of non-peptide CCR5 antagonists.[1][2] The CCR5 receptor is a crucial co-receptor for the entry of the most common strains of HIV into host immune cells.[1] By blocking this receptor, CCR5 antagonists can effectively prevent viral entry and replication, offering a powerful therapeutic strategy for the management of HIV infection.

The aldehyde functionality of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is instrumental in building the core scaffold of these antagonists, often through a crucial reductive amination step. This reaction allows for the coupling of the benzaldehyde moiety with various amine-containing fragments, a common feature in many CCR5 antagonist structures.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde via Williamson Ether Synthesis

The Williamson ether synthesis is the most common and efficient method for preparing the title compound, offering high yields and operational simplicity.[2] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Reaction Scheme:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product reactant1 5-Bromo-2-hydroxybenzaldehyde reagents K₂CO₃, Acetone reactant1->reagents reactant2 4-Methylbenzyl chloride reactant2->reagents product 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde reagents->product

Caption: Williamson Ether Synthesis of the title compound.

Materials:

  • 5-Bromo-2-hydroxybenzaldehyde

  • 4-Methylbenzyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • To the stirred suspension, add 4-methylbenzyl chloride (1.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol 2: Application in the Synthesis of a CCR5 Antagonist Precursor via Reductive Amination

This protocol illustrates the use of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde in a key bond-forming reaction to construct the core of a potential CCR5 antagonist. Reductive amination is a powerful method for the formation of C-N bonds.

Reaction Scheme:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product reactant1 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde reagents Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM) reactant1->reagents reactant2 Piperidine derivative (Amine) reactant2->reagents product CCR5 Antagonist Precursor reagents->product

Caption: Reductive amination to form a CCR5 antagonist precursor.

Materials:

  • 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

  • Appropriate piperidine derivative (e.g., tert-butyl 4-aminopiperidine-1-carboxylate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM), add the piperidine derivative (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to yield the desired CCR5 antagonist precursor.

Further Transformations and Synthetic Utility

The versatility of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde extends beyond its initial use in reductive amination. The resulting products can undergo further synthetic manipulations to arrive at the final drug candidate.

Debenzylation: The 4-methylbenzyl ether protecting group can be removed to reveal the free phenol. This is often a necessary step in the final stages of a synthesis to unmask a key pharmacophoric feature.

G reactant Protected Precursor reagents BCl₃ or Pd/C, H₂ reactant->reagents product Deprotected Active Compound reagents->product

Caption: Debenzylation to reveal the active pharmacophore.

Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents on the aromatic ring, enabling fine-tuning of the pharmacological properties of the final compound.

Conclusion: An Enabling Intermediate for Drug Discovery

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde stands as a testament to the importance of well-designed intermediates in modern pharmaceutical research. Its unique combination of reactive and protecting functionalities provides a reliable and versatile platform for the synthesis of complex and biologically active molecules. The protocols and applications detailed herein underscore its significance, particularly in the development of novel anti-HIV therapeutics. As the search for new and improved medicines continues, the strategic application of such key building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • Structure Elucidation of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide - Benchchem. (URL: Available upon request)
  • An In-depth Technical Guide to the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde - Benchchem. (URL: Available upon request)
  • Bioorganic & Medicinal Chemistry Letters - OOIR. (URL: [Link])

  • 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde molecular weight - Benchchem. (URL: Available upon request)
  • BR9813691A - Pharmaceutical composition to antagonize ccr5, use of the compound or a salt thereof in combination with a protease inhibitor and / or a reverse transcriptase inhibitor, and process for antagonizing ccr5.
  • CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google P
  • Bioorganic & Medicinal Chemistry Letters - Mendeley Data. (URL: [Link])

  • Bioorganic & medicinal chemistry letters - VIVO. (URL: [Link])

  • Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed. (URL: [Link])

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds - ResearchGate. (URL: [Link])

  • CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl] - PubMed. (URL: [Link])

  • CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives - PubMed. (URL: [Link])

  • Combinatorial synthesis of CCR5 antagonists - PubMed. (URL: [Link])

  • Design, synthesis, and SAR of heterocycle-containing antagonists of the human CCR5 receptor for the treatment of HIV-1 infection - PubMed. (URL: [Link])

  • 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed. (URL: [Link])

  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamiz
  • Synthesis and Evaluation of CCR5 Antagonists Containing Modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane - PubMed. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists - Semantic Scholar. (URL: [Link])

  • An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin- - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/21128663/)
  • Preparation and Activities of Macromolecule Conjugates of the CCR5 Antagonist Maraviroc. (URL: not available)
  • Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed. (URL: [Link])

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem. (URL: Available upon request)
  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin - SciELO México. (URL: [Link])

  • 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements - PubMed. (URL: [Link])

  • Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines - Organic Chemistry Portal. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: not available)
  • (PDF) Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution - ResearchGate. (URL: [Link])

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Application Notes and Protocols: 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile but Underutilized Scaffold in Drug Discovery

5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is a halogenated aromatic aldehyde that, while not extensively documented in peer-reviewed literature, represents a significant potential as a versatile intermediate in medicinal chemistry. Its structure is a confluence of three key reactive sites: a nucleophilically-receptive aldehyde, a strategically placed bromine atom amenable to modern cross-coupling reactions, and a stable benzyl ether protecting a phenolic oxygen. This unique combination allows for a multi-directional approach to the synthesis of complex molecular architectures.

While its close analogue, 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, is a known precursor in the synthesis of non-peptide CCR5 antagonists for anti-HIV therapies, the applications of the 4-methylbenzyl variant remain largely unexplored in publicly available research.[1][2] This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of the title compound and explores its potential applications in constructing diverse, biologically relevant scaffolds, drawing upon established chemical principles and the known reactivity of its constituent functional groups. The protocols and applications presented herein are designed to be a launchpad for innovation, empowering researchers to unlock the potential of this promising building block.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde and its immediate precursors are provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.021761-61-1
4-Methylbenzyl chlorideC₈H₉Cl140.61104-82-5
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde C₁₅H₁₃BrO₂ 319.17 426224-20-6

Synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

The most efficient and widely adopted method for synthesizing benzyloxy benzaldehydes is the Williamson ether synthesis.[2][3] This reaction proceeds via a nucleophilic substitution (SN2) mechanism where a phenoxide ion attacks an alkyl halide. The following protocol is adapted from the well-documented synthesis of analogous compounds.[3][4]

Protocol 1: Williamson Ether Synthesis

Objective: To synthesize 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde from 5-bromo-2-hydroxybenzaldehyde and 4-methylbenzyl chloride.

Materials:

  • 5-bromo-2-hydroxybenzaldehyde

  • 4-methylbenzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.

  • Alkylating Agent Addition: To the stirred suspension, add 4-methylbenzyl chloride (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the starting material is consumed, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

    • If a precipitate does not form, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification (if extraction was performed):

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde as a white to off-white solid.

Causality Behind Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Potassium Carbonate: A mild base is sufficient to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide nucleophile.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reagents Solvent cluster_workup Work-up & Purification start1 5-bromo-2-hydroxybenzaldehyde reaction_vessel Reaction at 70-80°C start1->reaction_vessel start2 4-methylbenzyl chloride start2->reaction_vessel start3 K₂CO₃ (Base) start3->reaction_vessel solvent Anhydrous DMF solvent->reaction_vessel workup Aqueous Work-up (Precipitation or Extraction) reaction_vessel->workup Reaction Completion purification Recrystallization workup->purification final_product 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde purification->final_product Pure Product

Synthetic workflow for 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Application in the Synthesis of Bioactive Scaffolds

The true potential of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde lies in its ability to serve as a versatile starting material for a variety of bioactive molecules. The aldehyde functionality is a gateway to imines (Schiff bases) and chalcones, while the bromine atom allows for the introduction of molecular diversity through cross-coupling reactions.

Application 1: Synthesis of Schiff Bases as Potential Antimicrobial and Anticancer Agents

The condensation of the aldehyde group with primary amines yields Schiff bases (or azomethines). This class of compounds is renowned for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5] The imine bond is often crucial for biological activity.

Protocol 2: General Synthesis of a Schiff Base Derivative

Objective: To synthesize a Schiff base from 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde and a primary amine.

Materials:

  • 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

  • A primary amine (e.g., 4-aminoanisole)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pure Schiff base.

Schiff_Base_Synthesis start_aldehyde 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde reaction Condensation (Ethanol, cat. Acetic Acid) start_aldehyde->reaction primary_amine Primary Amine (R-NH₂) primary_amine->reaction product Schiff Base Derivative reaction->product

General scheme for Schiff base synthesis.
Application 2: Synthesis of Chalcones as Precursors to Flavonoids and Kinase Inhibitors

Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. They form the central core of a variety of biologically important compounds, including flavonoids. Chalcones themselves have demonstrated a range of activities, including anti-inflammatory, antioxidant, and anticancer effects, often acting as kinase inhibitors.

Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis

Objective: To synthesize a chalcone from 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Materials:

  • 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

  • A substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a flask.

  • Cool the flask in an ice bath.

  • Slowly add an aqueous solution of NaOH with continuous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours (or overnight). The solution will typically change color and a precipitate may form.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated chalcone by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Chalcone_Synthesis start_aldehyde 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde reaction Claisen-Schmidt Condensation (Ethanol, NaOH) start_aldehyde->reaction acetophenone Substituted Acetophenone acetophenone->reaction product Chalcone Derivative reaction->product Suzuki_Coupling start_bromo 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde reaction Suzuki Coupling (Pd Catalyst, Base, Heat) start_bromo->reaction boronic_acid Aryl Boronic Acid (Ar-B(OH)₂) boronic_acid->reaction product Biaryl Product reaction->product

Sources

Application Note: The Dual-Precursor Paradigm in Developing HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, virologists, and drug development professionals. Focus: Utilizing chemical precursors (Betulinic Acid) to target biological precursors (Pr55Gag polyprotein) in HIV-1 therapeutics.

Executive Summary

In the landscape of antiretroviral drug discovery, the concept of a "precursor" operates on two distinct, converging axes. First, there is the chemical precursor : naturally occurring triterpenoids like betulinic acid, which serve as the foundational scaffold for synthesizing highly potent antiretrovirals. Second, there is the biological precursor : the HIV-1 Pr55Gag polyprotein, an uncleaved structural intermediate whose precise proteolytic processing is an absolute requirement for viral infectivity.

This application note details the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental protocols used to evaluate derivatives of betulinic acid as first-in-class HIV-1 Maturation Inhibitors (MIs). By chemically modifying a natural precursor to block the cleavage of a viral precursor, researchers have unlocked a highly specific therapeutic vulnerability in the HIV-1 life cycle.

Mechanistic Causality: Disrupting the Precursor Cleavage Cascade

During the late stages of the HIV-1 replication cycle, the viral protease (PR) must cleave the Pr55Gag precursor polyprotein into its mature constituent domains (Matrix, Capsid, Nucleocapsid, and spacer peptides). The final, rate-limiting step of this cascade is the cleavage of the Capsid-Spacer Peptide 1 (CA-SP1) intermediate, also known as p25, into the mature p24 capsid protein.

Maturation inhibitors, derived from the chemical precursor betulinic acid, do not inhibit the viral protease enzyme itself. Instead, compounds like Bevirimat (BVM; 3-O-(3′,3′-dimethylsuccinyl) betulinic acid) bind directly to the CA-SP1 junction within the Gag precursor lattice. This steric occlusion prevents PR from accessing the cleavage site (1)[1]. The causality is direct: failure to cleave CA-SP1 results in defective core condensation, yielding morphologically immature, non-infectious virions (2)[2].

Mechanism Pr55 Pr55Gag Precursor (Viral Assembly) PR Viral Protease (PR) Cleavage Cascade Pr55->PR Normal Pathway Blocked Blocked CA-SP1 Cleavage (p25 Accumulation) Pr55->Blocked Inhibited Pathway Mature Mature Virion (Infectious Core) PR->Mature CA-SP1 Cleaved BA Betulinic Acid Derivative (e.g., Bevirimat) BA->Blocked Binds CA-SP1 Junction Immature Immature Virion (Non-Infectious) Blocked->Immature Defective Condensation

Fig 1: Mechanism of Action: Betulinic acid derivatives blocking Pr55Gag precursor cleavage.

Structure-Activity Relationships: Overcoming Polymorphic Resistance

While betulinic acid exhibits weak baseline anti-HIV activity, the addition of a dimethylsuccinyl moiety at the C-3 position (yielding Bevirimat) increases potency by over 1,000-fold against wild-type HIV-1. However, clinical efficacy is often compromised by naturally occurring baseline polymorphisms in the SP1 region of the Gag precursor (e.g., SP1-A1V or V370A), which alter the binding pocket and confer resistance (3)[3].

To overcome this, drug development professionals synthesize second-generation derivatives. Modifying the C-28 carboxylic acid position of the betulinic acid scaffold with specific amide bonds or diaminoalkanes restores sub-nanomolar activity against resistant strains, proving the scaffold's status as a highly privileged chemical precursor (4)[4].

Table 1: Comparative Antiviral Activity (IC₅₀) of Precursor Derivatives
Compound ClassSpecific MoleculeTarget HIV-1 StrainIC₅₀ (nM)Phenotypic Outcome
Natural Precursor Betulinic Acid (BA)Wild-Type (NL4-3)> 1,400Weak/Negligible Inhibition
1st-Gen Inhibitor Bevirimat (BVM)Wild-Type (NL4-3)~ 10.0Potent Maturation Inhibition
1st-Gen Inhibitor Bevirimat (BVM)SP1-A1V Mutant> 77.5Resistance / Loss of Efficacy
2nd-Gen Analog C-28 Modified BVMSP1-A1V Mutant~ 5.9Overcomes Polymorphic Resistance

(Data synthesized from 5[5] and 3[3])

Experimental Protocols: The Self-Validating Maturation Assay

To confidently classify a newly synthesized betulinic acid derivative as a Maturation Inhibitor (rather than a generic Protease Inhibitor), researchers must utilize a self-validating biochemical assay.

The Causality Behind the Assay Design: Standard Protease Inhibitors (PIs) block all Gag processing, leading to the accumulation of the full Pr55Gag precursor. In contrast, MIs specifically block only the final CA-SP1 cleavage. Therefore, by quantifying the ratio of uncleaved p25 (CA-SP1) to mature p24 (Capsid) in released virions, researchers can definitively prove the compound's specific mechanism of action.

Workflow N1 1. Transfection (pNL4-3 in HEK293T) N2 2. Compound Treatment (BA Derivatives) N1->N2 N3 3. Ultracentrifugation (Virion Isolation) N2->N3 N4 4. Western Blot (Anti-p24 Detection) N3->N4 N5 5. Densitometry (p25/p24 Ratio) N4->N5

Fig 2: Experimental workflow for the in vitro HIV-1 Maturation Inhibition Assay.

Step-by-Step Methodology: p25/p24 Accumulation Assay

Step 1: Cell Culture & Transfection

  • Action: Plate HEK293T cells in 6-well plates at 5×105 cells/well. Transfect with 2.0 µg of the pNL4-3 proviral plasmid using a lipid-based transfection reagent.

  • Rationale: HEK293T cells lack CD4 receptors, ensuring virus production is restricted to a single cycle of assembly and release, preventing confounding data from secondary infections.

Step 2: Compound Treatment

  • Action: 4 hours post-transfection, replace the media with fresh DMEM containing serial dilutions of the betulinic acid derivative (e.g., 0.1 nM to 1000 nM). Include a DMSO vehicle control and a known PI (e.g., Saquinavir) as a comparative control.

Step 3: Virion Isolation (Ultracentrifugation)

  • Action: 48 hours post-transfection, harvest the culture supernatant. Centrifuge at 3,000 × g for 10 min to remove cellular debris. Layer the clarified supernatant over a 20% (w/v) sucrose cushion and ultracentrifuge at 100,000 × g for 2 hours at 4°C.

  • Rationale: The sucrose cushion separates fully assembled, budded virions from intracellular, un-packaged Gag proteins, ensuring the subsequent protein analysis reflects true viral particles.

Step 4: Protein Extraction and Western Blotting

  • Action: Resuspend the viral pellet in RIPA lysis buffer containing protease inhibitors. Boil in Laemmli buffer and resolve proteins on a 4–20% SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary anti-HIV-1 p24 monoclonal antibody.

  • Rationale: The anti-p24 antibody recognizes the epitope present in both the mature p24 capsid and the uncleaved p25 (CA-SP1) precursor, allowing for direct ratiometric comparison on a single blot.

Step 5: Densitometry and Validation

  • Action: Image the blot and perform densitometric analysis. Calculate the percentage of CA-SP1 accumulation using the formula: [p25 / (p25 + p24)] × 100.

  • Validation Check: A true maturation inhibitor will show dose-dependent accumulation of p25 without the accumulation of the full Pr55Gag precursor (which would indicate non-specific protease inhibition).

References

  • Stoddart, C. A., et al. (2007). Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice. PLoS ONE.[Link]

  • Dang, Z., et al. (2013). New Betulinic Acid Derivatives for Bevirimat-Resistant Human Immunodeficiency Virus Type-1. NIH Public Access / Bioorganic & Medicinal Chemistry Letters.[Link]

  • Huang, L., et al. (2016). Incorporation of Privileged Structures into Bevirimat Can Improve Activity against Wild-Type and Bevirimat-Resistant HIV-1. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Chen, C. H., et al. (2010). Pharmacological intervention of HIV-1 maturation. NIH Public Access / Acta Pharmacologica Sinica.[Link]

  • Lu, W., et al. (2011). Susceptibility of Human Immunodeficiency Virus Type 1 to the Maturation Inhibitor Bevirimat Is Modulated by Baseline Polymorphisms in Gag Spacer Peptide 1. Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

Sources

Troubleshooting & Optimization

purification methods for crude 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

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Technical Support Center: Troubleshooting & Purification Guide for 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

As a Senior Application Scientist, I frequently encounter challenges in the isolation of etherified halogenated benzaldehydes. 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 426224-20-6) is typically synthesized via the base-mediated alkylation (e.g., K₂CO₃ in DMF) of 5-bromosalicylaldehyde with 4-methylbenzyl chloride. Because the reaction matrix contains unreacted starting materials, hydrolysis byproducts, and potential oxidation products, isolating the pure aldehyde requires a strategic, causality-driven approach.

This guide provides self-validating protocols, troubleshooting FAQs, and a decision-making framework to ensure high-yield, high-purity recovery of your target compound.

Impurity Profiling & Mechanistic Causality

Before selecting a purification method, it is critical to understand the chemical nature of the expected impurities. Each purification step must target a specific chemical property (pKa, polarity, or functional group reactivity) to be effective.

Table 1: Common Impurities and Targeted Removal Strategies

ImpuritySourceChemical PropertyTargeted Removal Strategy
5-Bromosalicylaldehyde Unreacted starting materialPhenolic OH (pKa ~8)Alkaline wash (0.1 M NaOH)
4-Methylbenzyl chloride Unreacted alkylating agentNon-polar, non-aldehydicBisulfite adduct or Column
4-Methylbenzyl alcohol Hydrolysis of alkylating agentPolar, non-aldehydicColumn Chromatography
5-Bromo-2-[(4-methylbenzyl)oxy]benzoic acid Auto-oxidation of productCarboxylic acid (pKa ~4)Alkaline wash (NaHCO₃)

Purification Decision Workflow

To minimize solvent waste and maximize yield, follow the decision tree below. Do not default to column chromatography if a simple chemical wash or recrystallization will suffice.

G Start Crude 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde Wash Alkaline Wash (0.1 M NaOH) Removes unreacted phenol Start->Wash TLC TLC Analysis (Hexane:EtOAc) Wash->TLC Decision Purity Assessment TLC->Decision Recryst Recrystallization (EtOH or Hexane/EtOAc) Decision->Recryst High purity (>90%) Column Column Chromatography (Silica, Hexane/EtOAc) Decision->Column Complex impurities Bisulfite Bisulfite Adduct Formation (Chemical Purification) Decision->Bisulfite Persistent non-aldehydes Pure Pure Product (>98%) Recryst->Pure Column->Pure Bisulfite->Pure

Fig 1. Decision tree for the purification of crude 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Detailed Experimental Protocols

Protocol A: Chemical Purification via Sodium Bisulfite Adduct

Causality: The formation of a bisulfite adduct is a highly effective classical method for aldehyde purification[1]. This technique selectively converts the aldehyde into a water-soluble salt, which can be easily separated from non-aldehydic impurities[2]. The aldehyde is then regenerated.

  • Adduct Formation: Dissolve the crude mixture in a minimal amount of diethyl ether or ethyl acetate. Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 1-2 hours at room temperature. A thick white precipitate (the bisulfite adduct) will form at the biphasic interface.

  • Isolation: Filter the precipitate under vacuum and wash thoroughly with diethyl ether to remove non-polar, non-aldehydic impurities (e.g., unreacted 4-methylbenzyl chloride).

  • Regeneration: Transfer the solid adduct to a flask and add 10% aqueous Na₂CO₃ (or 2M HCl) to regenerate the aldehyde. Stir until the solid completely dissolves.

  • Extraction: Extract the regenerated aldehyde with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Silica Gel Column Chromatography

Causality: For complex mixtures where bisulfite formation is impractical, column chromatography separates compounds based on polarity[3]. The bulky 4-methylbenzyloxy group renders the product relatively non-polar, allowing it to elute before more polar impurities like 4-methylbenzyl alcohol.

  • Dry Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 3x the crude weight) and evaporate the solvent to obtain a free-flowing powder[1].

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using 100% hexanes.

  • Elution: Load the dry sample. Begin elution with 100% hexanes, gradually increasing polarity to 90:10 Hexanes:Ethyl Acetate[1].

  • Fractionation: Monitor fractions via TLC (UV 254 nm). The product typically elutes at an Rf of ~0.4 in 90:10 Hexanes:EtOAc. Combine pure fractions and evaporate.

Protocol C: Recrystallization

Causality: Recrystallization is an isolation technique that relies on differential solubility[4]. The ideal solvent dissolves the compound well at elevated temperatures but poorly at room temperature[3].

  • Dissolution: Place the partially purified solid (>90% purity) in an Erlenmeyer flask. Add a minimal amount of boiling ethanol (or a 1:1 ethanol/water mixture) until just dissolved[3].

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Do not disturb the flask.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration. Wash with ice-cold solvent to prevent redissolution[3]. Dry under high vacuum.

Quantitative Data Presentation

Table 2: Comparison of Purification Methods for Benzaldehyde Derivatives

ParameterBisulfite AdductColumn ChromatographyRecrystallization
Typical Yield 60-75%70-90%[3]60-85%[3]
Achievable Purity >99%>99% (by GC)[3]>98.5% (by GC)[3]
Time Required 4-6 hoursHigh (several hours)[3]Moderate (requires cooling)[3]
Best Used For Removing non-aldehydesComplex mixturesFinal polishing of >90% pure
Scalability Excellent (up to kg)Milligrams to grams[3]Grams to kilograms[3]

Troubleshooting FAQs

Q: My product is "oiling out" during recrystallization instead of forming crystals. What is happening? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the compound is below the boiling point of the solvent, or when the compound saturates the solvent at a temperature above its melting point[3]. Solution: Use a solvent system with a lower boiling point (e.g., switch from Ethanol/Water to Hexanes/Ethyl Acetate), add a seed crystal, or perform a preliminary silica plug to remove impurities that are depressing the melting point[3].

Q: I see a persistent, highly polar spot near the baseline on my TLC. How do I remove it? A: This is likely unreacted 5-bromosalicylaldehyde. Because it possesses a free phenolic hydroxyl group (pKa ~8), it is acidic. Solution: Dissolve your crude mixture in an organic solvent (e.g., EtOAc) and wash it with 0.1 M NaOH. The phenol will deprotonate to form a water-soluble phenoxide salt, partitioning into the aqueous layer, while your etherified product remains in the organic layer.

Q: Why is my yield so low after column chromatography? A: Low yield can result from product degradation on the acidic silica gel or poor fraction collection. Solution: Ensure you are not losing product due to strong retention. If the aldehyde is streaking, try adding 1% triethylamine (Et₃N) to your eluent to neutralize the silica's acidity. Alternatively, verify that the product hasn't oxidized to the carboxylic acid, which would remain stuck on the baseline.

Q: How can I prevent the oxidation of the aldehyde to the corresponding carboxylic acid during storage? A: Benzaldehyde derivatives are prone to auto-oxidation. Store the purified solid under an inert atmosphere (Argon or Nitrogen) at 2-8°C, tightly sealed and protected from light.

References

  • University of Illinois. "Recrystallization and Crystallization." Chemistry Department Resources. Available at: [Link]

Sources

optimizing column chromatography for 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Flash Chromatography Optimization for 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde. This compound, typically synthesized via a Williamson ether synthesis, presents unique chromatographic challenges due to its mixed polarity (a hydrophobic brominated aromatic core paired with hydrogen-bond accepting ether and aldehyde moieties).

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative loading parameters, and a self-validating experimental protocol.

Part 1: Diagnostic Workflow

Workflow N1 Crude Mixture: 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde + Unreacted Precursors N2 TLC Screening Target Rf: 0.15 - 0.30 N1->N2 N3 Calculate ΔCV ΔCV = (1/Rf1) - (1/Rf2) N2->N3 N4 ΔCV < 1.0 Poor Resolution N3->N4 N5 ΔCV > 1.5 Good Resolution N3->N5 N6 Change Selectivity Group (e.g., add DCM or Toluene) N4->N6 N7 Dry Load Sample (1:20 Sample:Silica ratio) N5->N7 N6->N2 N8 Isocratic or Step-Gradient Flash Chromatography N7->N8

Workflow for optimizing flash chromatography solvent systems and loading capacity.

Part 2: Troubleshooting Guides & FAQs

Q1: My target compound, 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde, is exhibiting severe peak tailing on the silica column. How do I correct this? Causality & Solution: Peak tailing in normal-phase chromatography is the result of dual retention mechanisms. While the hydrophobic bulk of your molecule interacts predictably with the mobile phase, the aldehyde carbonyl and ether oxygen act as hydrogen-bond acceptors. These moieties interact strongly with unbonded, acidic silanol (Si–OH) groups on the silica surface[1][2]. This is exacerbated if you are using older "Type A" silica, which contains trace metals (like Fe or Al) that withdraw electrons and increase silanol acidity[1].

  • Actionable Fix: First, ensure you are using high-purity "Type B" silica, which features reduced metal content and minimizes acidic silanol interactions[1]. If tailing persists, you must deactivate the silica gel. Pre-flush your column with a solvent system containing 1–3% triethylamine (TEA). TEA acts as a competitive inhibitor, neutralizing the highly acidic silanols so your aldehyde elutes as a sharp, symmetrical Gaussian peak[3][4].

Q2: I am struggling to separate the product from unreacted 5-bromo-2-hydroxybenzaldehyde and 4-methylbenzyl bromide. What solvent system should I use? Causality & Solution: The Williamson ether synthesis yields a crude mixture with distinct polarity differentials[5][6]. Unreacted 4-methylbenzyl bromide is highly non-polar and lacks hydrogen-bonding capabilities; it will elute rapidly near the solvent front. Conversely, unreacted 5-bromo-2-hydroxybenzaldehyde (a phenol) is highly polar and acts as a strong hydrogen-bond donor, causing it to retain heavily on the baseline. Your target ether sits squarely in the middle.

  • Actionable Fix: Abandon isocratic elution in favor of a step-gradient to exploit these polarity gaps.

    • Elute with 100% Hexane for 1–2 Column Volumes (CV) to wash out the non-polar benzyl bromide[7].

    • Step up to 5–10% Ethyl Acetate in Hexane to elute the target benzaldehyde ether.

    • Flush the column with 50% Ethyl Acetate to strip the strongly retained phenol from the column[6].

Q3: How do I calculate the maximum sample load to prevent column overloading and mixed fractions? Causality & Solution: Loading capacity is strictly dictated by separation efficiency, which is quantified as Δ CV (the difference in Column Volumes between your target and the closest impurity). Because CV is the reciprocal of the Retention Factor ( CV=1/Rf​ ), small changes in TLC Rf values drastically alter the volume of solvent required to elute a compound[7][8]. If you push the Rf too high (e.g., Rf = 0.5) by using too much polar solvent, the CV drops to 2.0. If your impurity has an Rf of 0.7 (CV = 1.42), your Δ CV is only 0.58, meaning the peaks will overlap inside the column, restricting your load to <1% of the silica mass[8].

  • Actionable Fix: Optimize your solvent ratio so the target compound has an Rf between 0.15 and 0.30. This maximizes the Δ CV. A Δ CV > 1.5 allows you to safely load up to 5–10% of the silica mass[8].

Part 3: Quantitative Data & Solvent Optimization

The following table demonstrates the mathematical causality between solvent strength, Retention Factor (Rf), and maximum loading capacity on a standard 10g silica cartridge. Notice how weakening the solvent strength exponentially increases the Δ CV and loading capacity[8][9].

Solvent System (Hexane:EtOAc)Target RfImpurity RfTarget CVImpurity CV Δ CVMax Load (10g Silica)
90:10 (Optimal) 0.20 0.40 5.00 2.50 2.50 ~500 mg
85:15 (Marginal)0.350.552.851.811.04~100 mg
70:30 (Overloaded)0.500.702.001.420.58< 50 mg

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent band broadening caused by poor solubility, this protocol utilizes a dry-loading technique[3][7].

Step 1: TLC Validation Spot the crude mixture on a silica TLC plate. Develop in 90:10 Hexane:EtOAc.

  • Self-Validation Checkpoint: Verify under UV light (254 nm) that the target spot sits at Rf ~0.20 and is cleanly resolved from the baseline and solvent front[8]. If the Rf > 0.30, reduce the EtOAc percentage.

Step 2: Dry Loading Preparation Dissolve the crude mixture in a minimum volume of a volatile solvent (e.g., dichloromethane). Add dry silica gel at a 1:20 (sample:silica) mass ratio[7]. Remove the solvent completely using a rotary evaporator.

  • Self-Validation Checkpoint: The resulting silica must be a free-flowing powder[3]. If it clumps or sticks to the flask, residual solvent remains. Loading clumpy silica will cause channeling and destroy peak resolution. Re-evaporate until completely dry.

Step 3: Column Packing & Equilibration If using a glass column, pack with high-purity Type B silica. Equilibrate the column by flushing with 2–3 CVs of 100% Hexane[7].

Step 4: Sample Application Carefully pour the dry-loaded silica onto the top of the column bed. Add a 1 cm protective layer of sand to prevent disturbing the silica bed during solvent addition[3].

Step 5: Step-Gradient Elution

  • Wash: Elute with 2 CVs of 100% Hexane to remove unreacted 4-methylbenzyl bromide.

  • Target Elution: Switch to 90:10 Hexane:EtOAc. Collect fractions for 5–7 CVs to elute the pure 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

  • Flush: Switch to 50:50 Hexane:EtOAc to elute the unreacted 5-bromo-2-hydroxybenzaldehyde and clear the column[6].

Step 6: Fraction Analysis Analyze fractions via TLC. Combine fractions containing the pure product and concentrate under reduced pressure.

Part 5: References

Sources

Technical Support Center: Troubleshooting Low Yield in 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and practical pitfalls associated with the O-alkylation of 5-bromosalicylaldehyde. The synthesis of 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde relies on the [1], a classic bimolecular nucleophilic substitution ( SN​2 ).

While structurally straightforward, the presence of an unprotected aldehyde moiety and the specific electronics of the brominated phenol ring introduce unique chemoselectivity and kinetic challenges. This guide provides field-proven causality, diagnostic workflows, and self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Workflow & Diagnostic Decision Tree

Before adjusting your protocol, it is critical to identify the exact point of failure in your reaction pathway. The diagram below maps the critical decision nodes and common failure modes in this specific O-alkylation.

DiagnosticTree Start Reactants: 5-Bromosalicylaldehyde + 4-Methylbenzyl Chloride Base Base & Solvent Selection Start->Base Deprot Phenoxide Formation Base->Deprot Mild Base (K2CO3, Cs2CO3) Cannizzaro Failure Mode: Cannizzaro Disproportionation Base->Cannizzaro Strong Base (NaOH, KOH) SN2 S_N2 Alkylation Deprot->SN2 Anhydrous Conditions Hydrolysis Failure Mode: Alkyl Halide Hydrolysis Deprot->Hydrolysis Wet Solvent / Hygroscopic Base Product Target Product: 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde SN2->Product Catalytic KI / Polar Aprotic Solvent Incomplete Failure Mode: Incomplete Conversion SN2->Incomplete Poor Solubility / Sluggish Kinetics

Diagnostic workflow for the Williamson ether synthesis of 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction stalling at 50-60% conversion despite using excess 4-methylbenzyl chloride?

Causality: The reaction rate of an [2] depends heavily on both the nucleophilicity of the phenoxide and the leaving group ability of the alkyl halide. 4-Methylbenzyl chloride has a less reactive leaving group (chloride) compared to its bromide or iodide counterparts. Furthermore, if potassium carbonate ( K2​CO3​ ) is used in a solvent like acetone or ethanol, its poor solubility limits the concentration of the active phenoxide nucleophile. Resolution: Switch to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to enhance base solubility and nucleophile desolvation. Implement Finkelstein catalysis by adding 0.1 equivalents of Potassium Iodide (KI). The iodide displaces the chloride in situ, generating the highly reactive 4-methylbenzyl iodide intermediate, which rapidly undergoes SN​2 attack.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with an m/z corresponding to 4-methylbenzyl alcohol. How do I prevent this?

Causality: This indicates the hydrolysis of your alkylating agent. K2​CO3​ is highly hygroscopic. If the base or the solvent contains adventitious water, the hydroxide ions generated ( H2​O+CO32−​⇌HCO3−​+OH− ) will outcompete the bulky phenoxide for the electrophilic benzylic carbon, converting 4-methylbenzyl chloride into 4-methylbenzyl alcohol. Resolution: Use anhydrous DMF (stored over 3Å molecular sieves) and oven-dry the K2​CO3​ at 120 °C for at least 4 hours prior to use. Conduct the reaction under a dry nitrogen or argon atmosphere.

Q3: I attempted to use NaOH to reduce costs and accelerate deprotonation, but the yield dropped to <20% and TLC showed multiple polar spots. What happened?

Causality: 5-Bromo-2-hydroxybenzaldehyde contains an unprotected aldehyde moiety. Strong aqueous bases like NaOH or KOH trigger the [4]. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that undergoes a hydride shift, disproportionating the starting material into 5-bromo-2-hydroxybenzyl alcohol (reduced) and 5-bromo-2-hydroxybenzoic acid (oxidized). Resolution: Strictly avoid strong nucleophilic bases. Mild, non-nucleophilic bases like K2​CO3​ or Cs2​CO3​ selectively deprotonate the phenol ( pKa​≈8−9 ) without attacking the aldehyde.

Cannizzaro Aldehyde 5-Bromosalicylaldehyde (Aldehyde) Hydroxide OH- Attack (Strong Base) Aldehyde->Hydroxide Intermediate Tetrahedral Intermediate Hydroxide->Intermediate Hydride Hydride Transfer Intermediate->Hydride Alcohol 5-Bromo-2-hydroxybenzyl alcohol (Reduced) Hydride->Alcohol Acid 5-Bromo-2-hydroxybenzoic acid (Oxidized) Hydride->Acid

Cannizzaro disproportionation pathway triggered by strong aqueous bases.

Q4: How can I minimize workup losses? The product forms stubborn emulsions during extraction.

Causality: DMF is miscible with both water and organic solvents like Ethyl Acetate (EtOAc). During aqueous workup, residual DMF alters the partition coefficients and stabilizes emulsion interfaces, trapping your product in the aqueous layer. Resolution: Quench the reaction with a large volume of ice-water (at least 5x the DMF volume). Extract with EtOAc, and wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl heavily solvates in water, effectively "salting out" the DMF from the organic phase.

Condition Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the synthesis of [3]. Use this matrix to select the optimal conditions for your laboratory setup.

Base (Equiv)SolventAdditive (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Outcome / Observation
NaOH (1.5)EtOH/H₂ONone804< 20Severe Cannizzaro disproportionation
K₂CO₃ (2.0)AcetoneNone601245Poor base solubility; incomplete conversion
K₂CO₃ (2.0)DMFNone80865Sluggish SN​2 kinetics with chloride leaving group
K₂CO₃ (2.0)DMFKI (0.1)80488Finkelstein catalysis accelerates SN​2 attack
Cs₂CO₃ (1.5)MeCNKI (0.1)60694 Optimal solubility and kinetics; highest purity

Standardized Experimental Protocol

This self-validating protocol utilizes Finkelstein catalysis to ensure complete conversion while preventing side reactions.

Materials Required:
  • 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv, 10.0 mmol, 2.01 g)

  • 4-Methylbenzyl chloride (1.1 equiv, 11.0 mmol, 1.55 g)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 20.0 mmol, 2.76 g) — Oven-dried at 120 °C

  • Potassium Iodide (KI) (0.1 equiv, 1.0 mmol, 166 mg)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:
  • Preparation & Deprotonation:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzaldehyde (2.01 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

    • Add oven-dried K2​CO3​ (2.76 g) in one portion. Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution will turn a deep yellow/orange, visually confirming the formation of the phenoxide ion.

  • Alkylation:

    • Add KI (166 mg) followed by the dropwise addition of 4-methylbenzyl chloride (1.55 g) via syringe.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 4 hours.

  • In-Process Monitoring (Self-Validation):

    • TLC: Check progress using 8:2 Hexanes:EtOAc. The starting phenol ( Rf​≈0.6 ) will deplete, and the ether product ( Rf​≈0.4 ) will appear as a UV-active spot.

    • LC-MS: Confirm the disappearance of the m/z 199/201 [M−H]− peak (starting phenol) and the appearance of the m/z 305/307 [M+H]+ peak (product).

  • Workup:

    • Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water.

    • Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl solution ( 3×30 mL) to remove residual DMF, followed by a final wash with brine (30 mL).

  • Isolation:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via recrystallization from hot ethanol to yield 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde as off-white crystals.

References

  • Williamson ether synthesis Wikipedia[Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis) Master Organic Chemistry[Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11 Alcohols, Phenols and Ethers BYJU'S[Link]

effect of reaction temperature on 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde .

This molecule is typically synthesized via a Williamson ether synthesis, coupling 5-bromosalicylaldehyde with a 4-methylbenzyl halide in the presence of a mild base[1]. Because the reaction relies on a bimolecular nucleophilic substitution ( SN​2 ) mechanism, precise thermal control is the most critical parameter for success[1].

Mechanistic Workflow & Diagnostic Diagram

The following diagnostic flowchart illustrates the causal relationship between reaction temperature and the mechanistic fate of the phenoxide intermediate.

Mechanism Step1 Deprotonation 5-bromosalicylaldehyde + K2CO3 Intermediate Potassium 4-bromo-2-formylphenoxide (Ambident Nucleophile) Step1->Intermediate PathC Low Temp (< 50 °C) Insufficient Kinetic Energy Intermediate->PathC + 4-methylbenzyl halide PathA Optimal Temp (60-80 °C) Kinetic Control Intermediate->PathA + 4-methylbenzyl halide PathB High Temp (> 100 °C) Thermodynamic Control Intermediate->PathB + 4-methylbenzyl halide ProductC Unreacted Starting Materials (Low Yield) PathC->ProductC ProductA O-Alkylation (Target) 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde PathA->ProductA ProductB C-Alkylation & Degradation (Impurities) PathB->ProductB

Mechanistic pathway and temperature dependence of 5-bromosalicylaldehyde alkylation.

Troubleshooting Guides & FAQs

Q1: What is the optimal temperature range for synthesizing 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde, and why? A: The optimal temperature is strictly between 60 °C and 80 °C when utilizing polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile[1],[2]. This synthesis relies on an SN​2 mechanism where the 4-bromo-2-formylphenoxide ion must attack the primary benzylic carbon of the 4-methylbenzyl halide from the backside[1],[3]. This specific temperature range provides the ideal kinetic energy to overcome the SN​2 activation barrier ( Ea​ ) while avoiding the thermodynamic side reactions that dominate at higher heat[1].

Q2: My reaction at 25 °C (room temperature) is yielding <10% product after 24 hours. What is the mechanistic cause? A: At room temperature, the system lacks the thermal energy required to drive the bimolecular nucleophilic substitution at a practical rate[1]. While the potassium carbonate ( K2​CO3​ ) successfully deprotonates the 5-bromosalicylaldehyde to form the phenoxide, the intermediate remains largely unreacted because the collision energy is insufficient to displace the chloride or bromide leaving group[3]. Heating the reaction to at least 50 °C is mandatory to achieve meaningful conversion[1],[2].

Q3: I increased the temperature to 120 °C in DMF to speed up the reaction, but I am seeing multiple spots on TLC/HPLC. What side reactions are occurring? A: Exceeding 100 °C triggers several competing pathways. Because the aryloxide is an ambident nucleophile, high temperatures reduce O-alkylation selectivity and promote C-alkylation on the aromatic ring[1]. Furthermore, the aldehyde group on the 5-bromosalicylaldehyde is highly sensitive; excessive heat in a basic environment can lead to oxidative degradation, cross-reactivity, or even Cannizzaro-type disproportionation[4].

Q4: How does the choice of leaving group (4-methylbenzyl chloride vs. bromide) alter the required temperature profile? A: Bromide is a significantly better leaving group than chloride due to its larger atomic radius and higher polarizability, which stabilizes the transition state during the SN​2 backside attack[3]. If using 4-methylbenzyl bromide, the reaction can be efficiently conducted at the lower end of the optimal spectrum (50–60 °C). Conversely, 4-methylbenzyl chloride requires higher temperatures (70–80 °C) and longer reaction times (up to 8 hours) to achieve an equivalent yield[1],[2].

Quantitative Data Summary

The table below summarizes the causal relationship between the reaction temperature profile, kinetic energy, and resulting synthetic outcomes.

Temperature ProfileKinetic EnergyReaction TimeTarget O-Alkylation YieldPrimary Side Reactions
< 50 °C Insufficient> 24 hours< 20%Unreacted starting materials
60 - 80 °C Optimal2 - 6 hours85 - 95%Minimal / Trace
> 100 °C Excessive< 1 hour< 50%C-alkylation, aldehyde degradation

Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible system, follow this step-by-step methodology for the optimized synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Step 1: Reagent Preparation In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-bromosalicylaldehyde in anhydrous DMF (or Acetonitrile) under an inert nitrogen atmosphere[2].

Step 2: Base Addition & Deprotonation Add 1.5 to 2.0 equivalents of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ). Stir the suspension at room temperature for 15 to 30 minutes. A slight color change (often deepening to yellow/orange) indicates the successful in situ generation of the phenoxide ion[2].

Step 3: Alkylating Agent Addition Slowly add 1.1 equivalents of 4-methylbenzyl chloride (or 4-methylbenzyl bromide) dropwise to the mixture[3]. Using a slight excess ensures the complete consumption of the phenolic starting material.

Step 4: Thermal Activation Attach a reflux condenser and transfer the flask to a pre-heated oil bath or heating block set strictly to 70 °C . Maintain this temperature with vigorous stirring for 4 hours[1].

Step 5: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) or HPLC until the 5-bromosalicylaldehyde is fully consumed[1].

Step 6: Work-up Cool the mixture to room temperature. Quench the reaction by pouring it into ice-cold distilled water to precipitate the product and dissolve inorganic salts. Extract the aqueous layer three times with ethyl acetate or diethyl ether[5].

Step 7: Purification Wash the combined organic layers with a 5% aqueous NaOH solution to remove any unreacted phenol[5], followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure[5]. Purify the crude product via recrystallization (e.g., from ethanol) or silica gel column chromatography.

References

  • Williamson ether synthesis - Wikipedia[Link]

  • Williamson Ether Synthesis reaction - BYJU'S[Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis) - Master Organic Chemistry[Link]

  • Synthesis by Substitution - Thieme E-Books[Link]

Sources

strategies for improving the purity of final 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this intermediate. Here, we address common challenges encountered during its purification, providing in-depth, field-tested solutions to enhance the purity of your final product.

Troubleshooting Guide: Enhancing Final Product Purity

This section directly addresses specific experimental issues you may encounter. Each point explains the underlying chemistry of the problem and provides actionable, step-by-step protocols for resolution.

Issue 1: Persistent Yellow Coloration in the Final Product

Question: My final, isolated 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde product is a yellow solid or oil, not the expected off-white to pale yellow solid. What causes this, and how can I fix it?

Plausible Causes & Mechanistic Explanation:

A persistent yellow to brown hue often indicates the presence of oxidized aldehyde impurities or residual starting materials. The aldehyde functional group is susceptible to air oxidation, especially under non-inert conditions or upon prolonged exposure to light, forming the corresponding carboxylic acid (5-bromo-2-[(4-methylbenzyl)oxy]benzoic acid). Additionally, incomplete reaction or side reactions involving the starting materials, such as 5-bromosalicylaldehyde or 4-methylbenzyl bromide, can introduce colored impurities.

Step-by-Step Resolution Protocol:

  • Activated Charcoal Treatment: This is a primary, effective step for removing colored impurities.

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).

    • Add a small amount of activated charcoal (typically 1-2% w/w of your compound).

    • Heat the suspension gently with stirring for 15-30 minutes.

    • Perform a hot filtration through a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization with a Reducing Agent: To counter oxidation, a small amount of a reducing agent can be added during recrystallization.

    • Follow the standard recrystallization procedure using a solvent system like ethanol/water or ethyl acetate/hexane.

    • Add a pinch of sodium bisulfite (NaHSO₃) to the solution. Sodium bisulfite forms a solid, water-soluble adduct with the aldehyde, which can help protect it from oxidation and can be removed during aqueous workup if necessary. More importantly, it can help reduce minor oxidized impurities.

  • Column Chromatography: If discoloration persists, column chromatography is the most effective method for purification.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A non-polar/polar gradient system is recommended. Start with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity to 90:10 or 85:15. The target compound is moderately polar and should elute after non-polar impurities.

    • Monitoring: Use Thin Layer Chromatography (TLC) with a UV lamp (254 nm) to track the separation. The product and impurities can be visualized.

Issue 2: Presence of Starting Materials (5-bromosalicylaldehyde or 4-methylbenzyl bromide) in the Final Product

Question: My NMR or LC-MS analysis shows contamination with unreacted 5-bromosalicylaldehyde or 4-methylbenzyl bromide. How can I remove these?

Plausible Causes & Mechanistic Explanation:

This issue stems from incomplete reaction, which can be due to several factors: insufficient reaction time, incorrect stoichiometry, or deactivation of the base or catalyst. 5-bromosalicylaldehyde is phenolic and thus acidic, while 4-methylbenzyl bromide is a reactive electrophile. Their differing chemical properties can be exploited for selective removal.

Step-by-Step Resolution Protocol:

  • Aqueous Base Wash (to remove 5-bromosalicylaldehyde):

    • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute aqueous solution of sodium hydroxide (NaOH, 1M) or sodium carbonate (Na₂CO₃, 5% w/v). The acidic phenol of 5-bromosalicylaldehyde will be deprotonated to its water-soluble phenoxide salt and partition into the aqueous layer.

    • Separate the layers and wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography (to remove both starting materials):

    • As detailed in the previous section, column chromatography is highly effective. 5-bromosalicylaldehyde is more polar than the product and will have a lower Rf value on TLC, eluting later. 4-methylbenzyl bromide is less polar and will have a higher Rf value, eluting earlier.

Workflow for Purification from Starting Materials

purification_workflow cluster_crude Crude Product in Organic Solvent cluster_workup Aqueous Workup cluster_separation Phase Separation cluster_final Final Purification Crude Crude Product (Target + Starting Materials) Base_Wash Wash with 1M NaOH(aq) Crude->Base_Wash Aqueous_Layer Aqueous Layer (Contains Deprotonated 5-bromosalicylaldehyde) Base_Wash->Aqueous_Layer Separates acidic starting material Organic_Layer Organic Layer (Contains Target + 4-methylbenzyl bromide) Base_Wash->Organic_Layer Chromatography Column Chromatography Organic_Layer->Chromatography Removes non-polar starting material Pure_Product Pure Product Chromatography->Pure_Product

Caption: Purification workflow for removing starting materials.

Issue 3: Co-eluting Impurities During Column Chromatography

Question: I'm having trouble separating an impurity from my product using silica gel chromatography; they have very similar Rf values. What are my options?

Plausible Causes & Mechanistic Explanation:

Co-elution occurs when the impurity has a polarity very similar to the target compound. A common culprit is the over-alkylation product, where a second molecule of 4-methylbenzyl bromide reacts, or a related isomer. To resolve this, you need to alter the selectivity of the chromatographic system.

Step-by-Step Resolution Protocol:

  • Optimize the Mobile Phase:

    • Solvent System Modification: Instead of the standard hexane/ethyl acetate, try a different solvent system that offers different selectivity. Toluene/ethyl acetate or dichloromethane/methanol systems can alter the interactions with the silica gel surface.

    • Low Polarity Modifier: Adding a very small percentage (0.1-1%) of a more polar solvent like methanol or a slightly acidic modifier like acetic acid to your mobile phase can sometimes dramatically improve separation by altering the surface chemistry of the silica.

  • Change the Stationary Phase:

    • If optimizing the mobile phase fails, consider a different stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, acidic, or basic forms and can offer different selectivity compared to silica, especially for compounds with basic or acidic functionalities.

    • Reverse-Phase Chromatography: If the impurity is significantly different in its hydrophobic character, reverse-phase (C18) silica gel can be used with a polar mobile phase like methanol/water or acetonitrile/water.

Data Summary: Recommended Purification Strategies

IssuePrimary TechniqueSecondary TechniqueKey Parameters
Yellow Coloration Activated CharcoalRecrystallizationHot filtration; slow cooling.
Starting Material Contamination Aqueous Base WashColumn Chromatography1M NaOH; Gradient elution (e.g., 5-15% EtOAc in Hexane).
Co-eluting Impurities Mobile Phase OptimizationChange Stationary PhaseTry DCM/MeOH; Consider Alumina or C18 silica.

Frequently Asked Questions (FAQs)

Q1: What is the optimal recrystallization solvent for 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde?

For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this specific molecule, a mixed solvent system often yields the best results. A good starting point is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol, and then add water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

Q2: How can I effectively monitor the purity of my fractions during column chromatography?

Thin Layer Chromatography (TLC) is the most common and effective method. Spot your collected fractions onto a TLC plate alongside a spot of your crude starting material and a co-spot (crude material and fraction in the same spot). Develop the plate in your chromatography mobile phase and visualize under a UV lamp (254 nm). Combine fractions that show a single spot corresponding to your product's Rf value.

Q3: Can I use distillation to purify this compound?

Due to its relatively high molecular weight and boiling point, simple distillation is not practical and will likely lead to decomposition. Short-path distillation under high vacuum (Kugelrohr) might be an option for removing highly volatile or non-volatile impurities, but it is generally less effective for separating closely related compounds compared to chromatography.

Q4: What are the storage recommendations for the purified product?

To prevent oxidation of the aldehyde, the purified 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and kept in a cool, dark place. Refrigeration is recommended for long-term storage.

References

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Elsevier. [Link]

  • High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Dolan, J. W., & Snyder, L. R. (2010). John Wiley & Sons. [Link]

  • Preparative Chromatography. Bidlingmeyer, B. A. (1992). Elsevier. [Link]

Validation & Comparative

Strategic Selection of Benzaldehyde Building Blocks: A Comparative Guide to 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde and Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the success of a complex multi-step synthesis hinges entirely on the strategic selection of early-stage building blocks. In the realm of heterocyclic synthesis, ligand design, and drug discovery, substituted benzaldehydes are foundational.

This guide provides an objective, data-backed comparison between 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 426224-20-6) and its common structural alternatives, such as 5-bromo-2-hydroxybenzaldehyde and 2-benzyloxybenzaldehyde. By analyzing the structural causality, electronic effects, and experimental workflows, we can determine the optimal use cases for each compound.

Structural Causality and Design Rationale

To understand the utility of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde, we must deconstruct its molecular architecture. Every functional group on this scaffold serves a distinct, orthogonal chemical purpose.

  • The Aldehyde Moiety: Serves as the primary electrophilic center, ideal for condensation reactions with primary amines to form Schiff base ligands. These ligands are critical in synthesizing transition metal complexes with potent catalytic and biological activities 1.

  • The 5-Bromo Handle: Provides a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Positioning the bromine para to the ether minimizes steric hindrance during the oxidative addition of the Pd(0) catalyst 2.

  • The 4-Methylbenzyl Ether: This is the key differentiator. While standard 5-bromo-2-hydroxybenzaldehyde leaves the phenol unprotected, the 4-methylbenzyl group acts as a robust protecting group that prevents catalyst poisoning and unwanted O-alkylation. Furthermore, the lipophilic nature of the benzylated ether enhances binding affinity in hydrophobic target pockets, a strategy frequently employed in the design of viral protease inhibitors 3.

StructuralLogic Core 5-Bromo-2-[(4-methylbenzyl)oxy] benzaldehyde Aldehyde Aldehyde Group (Electrophilic) Core->Aldehyde Bromo 5-Bromo Handle (Cross-Coupling) Core->Bromo Ether 4-Methylbenzyl Ether (Steric & Lipophilic) Core->Ether Imine Schiff Base Formation (Ligand Design) Aldehyde->Imine Coupling Suzuki/Buchwald (C-C/C-N Extension) Bromo->Coupling Binding Hydrophobic Pocket (Target Affinity) Ether->Binding

Fig 1: Orthogonal reactivity pathways of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Comparative Performance Analysis

When designing a synthetic route, selecting the correct benzaldehyde derivative prevents costly late-stage failures. The table below outlines the quantitative and qualitative differences between key alternatives.

CompoundKey Structural FeatureEst. LogP (Lipophilicity)Cross-Coupling CapabilityPhenol StatusPrimary Application
5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde Bromo + Protected PhenolHigh (~4.5)Excellent (Ar-Br)Protected (Ether)Complex multi-step synthesis, lipophilic drug scaffolds
5-Bromo-2-hydroxybenzaldehyde Bromo + Free PhenolLow (~2.5)Moderate (Phenol interference)UnprotectedDirect metal complexation, antioxidant screening 4
2-Benzyloxybenzaldehyde Protected Phenol onlyMedium (~3.2)NoneProtected (Ether)Simple heterocycle synthesis
4-Methoxybenzaldehyde Simple EtherLow (~1.8)NoneProtected (Methyl)General building block, flavorings

Analysis: While 5-bromo-2-hydroxybenzaldehyde is excellent for immediate metal chelation, its free hydroxyl group can coordinate with palladium catalysts during cross-coupling, leading to catalyst deactivation. The 4-methylbenzyl ether variant solves this by masking the phenol, allowing the bromo group to react cleanly.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes an in-line quality control (QC) check, explaining the causality behind the experimental conditions.

Protocol A: Orthogonal Schiff Base Formation

Causality: We utilize absolute ethanol as the solvent. Ethanol effectively solvates both the hydrophobic aldehyde and the amine starting materials. However, as the imine forms, its increased planarity and molecular weight often cause it to precipitate out of the ethanolic solution, naturally driving the equilibrium forward without the need for a Dean-Stark apparatus.

  • Reagent Mixing: Dissolve 1.0 eq of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde in absolute ethanol (0.2 M). Add 1.05 eq of the desired primary amine.

    • Validation Check 1: The solution should transition from clear to a distinct yellow hue within 5 minutes, indicating the formation of the hemiaminal intermediate.

  • Condensation: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon. Reflux at 80°C for 4 hours.

    • Validation Check 2: Monitor via TLC (Hexanes:EtOAc 4:1). The UV-active aldehyde spot (Rf ~0.6) must completely disappear, replaced by a lower-running imine spot.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated Schiff base.

    • Validation Check 3 (Crucial): Perform 1 H NMR. The successful formation of the imine is confirmed by the appearance of a sharp azomethine singlet at ~8.5 ppm , and the complete absence of the aldehyde proton at ~10.0 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling

Causality: We employ Pd(dppf)Cl 2​ as the catalyst. The bidentate dppf ligand creates a sterically demanding environment around the palladium center, preventing the ether oxygen from coordinating to the metal and poisoning the catalyst.

  • Activation: Combine the Schiff base (from Protocol A), 1.2 eq of an arylboronic acid, and 2.5 eq of K 2​ CO 3​ in a degassed mixture of 1,4-Dioxane/H 2​ O (4:1).

    • Validation Check 1: The biphasic nature of the solvent ensures the organic reactants are solvated by dioxane, while the inorganic base is dissolved in water, facilitating interfacial reaction kinetics.

  • Catalysis: Add 5 mol% Pd(dppf)Cl 2​ . Heat to 90°C under an argon atmosphere for 12 hours.

    • Validation Check 2: The reaction mixture will turn dark brown/black as Pd(0) nanoparticles eventually aggregate.

  • Confirmation: Extract with EtOAc and concentrate.

    • Validation Check 3 (Crucial): Analyze via LC-MS. The mass spectrum must show the expected product mass and the complete disappearance of the characteristic 1:1 isotopic doublet of the aryl bromide starting material.

Workflow Start Starting Material: 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde Step1 Step 1: Imine Condensation (Amine, EtOH, Reflux) Start->Step1 Val1 QC: 1H NMR Azomethine Peak (~8.5 ppm) Step1->Val1 Step2 Step 2: Pd-Catalyzed Cross-Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) Val1->Step2 Val2 QC: LC-MS Mass Shift & Ar-Br Disappearance Step2->Val2 Step3 Step 3: Ether Deprotection (Optional) (H2, Pd/C or BBr3) Val2->Step3 Val3 QC: IR Phenolic OH Stretch (~3300 cm⁻¹) Step3->Val3

Fig 2: Self-validating experimental workflow for orthogonal functionalization.

Conclusion

The selection between 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde and its unprotected or unhalogenated counterparts is not merely a matter of availability; it is a strategic decision that dictates synthetic feasibility. By utilizing the 4-methylbenzyl ether to mask the phenol, researchers unlock the ability to perform aggressive cross-coupling chemistries on the 5-bromo position without compromising the integrity of the molecule. This approach ensures higher yields, simplifies purification, and provides a highly modular scaffold for advanced drug design.

References

  • Title: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Design, synthesis and evaluation of novel peptidomimetics compounds as HIV-1 protease inhibitors (JP. Kayembe RU. Thesis-2019) Source: CORE (core.ac.uk) URL: [Link]

  • Title: Preparation method of racemic salbutamol (CN112592280A)
  • Title: Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions Source: European Journal of Chemistry URL: [Link]

Sources

A Comparative Guide to the Chemical Reactivity of Bromo-hydroxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in drug development and fine chemical synthesis, the selection of the correct starting material is paramount to achieving desired synthetic outcomes. Bromo-hydroxybenzaldehyde isomers, a class of substituted aromatic aldehydes, serve as versatile building blocks, yet their reactivity profiles are not uniform. The differential placement of the bromo, hydroxyl, and aldehyde functional groups on the benzene ring creates unique electronic and steric environments.[1] This guide provides an in-depth, objective comparison of the chemical reactivity of these isomers, moving beyond simple data presentation to explain the underlying principles that govern their behavior in key organic transformations. Understanding these nuances is critical for rational synthetic design, reaction optimization, and the strategic synthesis of complex molecules.[1][2]

Theoretical Framework: The Interplay of Substituent Effects

The chemical personality of each bromo-hydroxybenzaldehyde isomer is dictated by the combined electronic and steric effects of its three functional groups. A firm grasp of these individual contributions is essential to predict and rationalize the observed reactivity.[1][2][3]

  • Aldehyde Group (-CHO): This group exerts a powerful electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-M).[1][4] Consequently, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. Critically for its own reactivity, this electron withdrawal renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic addition.[1][5]

  • Hydroxyl Group (-OH): In stark contrast, the hydroxyl group is a potent activating group for electrophilic aromatic substitution. Its strong electron-donating resonance effect (+M), originating from the lone pairs on the oxygen atom, overwhelmingly surpasses its electron-withdrawing inductive effect (-I).[1] This +M effect significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them prime targets for electrophiles.[1][2]

  • Bromo Group (-Br): The bromine atom presents a dualistic nature. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses a weaker electron-donating resonance effect (+M) that directs incoming electrophiles to the ortho and para positions.[1][3]

The specific arrangement of these groups in each isomer determines the net electronic character at any given position on the ring and at the carbonyl carbon, thereby governing the molecule's reactivity.

Comparative Reactivity in Key Chemical Transformations

We will now explore how the structural variations among bromo-hydroxybenzaldehyde isomers manifest in different classes of chemical reactions. The isomers chosen for this comparison represent common substitution patterns: 3-Bromo-4-hydroxybenzaldehyde , 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde) , and 4-Bromo-3-hydroxybenzaldehyde .

Nucleophilic Addition to the Carbonyl Group

Reactions such as Wittig olefination, Grignard addition, and Knoevenagel condensation are fundamentally driven by the attack of a nucleophile on the electrophilic aldehyde carbon. The rate of these reactions is directly proportional to the electrophilicity of this carbon.[5] Electron-withdrawing groups enhance this electrophilicity, while electron-donating groups diminish it.[5][6]

  • Highest Reactivity: 4-Bromo-3-hydroxybenzaldehyde

    • Causality: The electron-withdrawing bromo group is para to the aldehyde, and the electron-donating hydroxyl group is meta. In the meta position, the powerful +M effect of the -OH group cannot delocalize electrons onto the carbonyl carbon. Therefore, the dominant influence on the aldehyde is the electron-withdrawing -I effect from both substituents, leading to the most electrophilic carbonyl carbon among the isomers.

  • Intermediate Reactivity: 3-Bromo-4-hydroxybenzaldehyde

    • Causality: The strongly electron-donating hydroxyl group is now para to the aldehyde. Its +M effect significantly increases electron density at the carbonyl carbon, reducing its electrophilicity.[1] This deactivating influence is partially offset by the -I effect of the bromine atom at the meta position.

  • Lowest Reactivity: 5-Bromo-2-hydroxybenzaldehyde

    • Causality: The hydroxyl group is ortho to the aldehyde, placing its strong electron-donating (+M) effect in direct conjugation with the carbonyl group, which significantly reduces the carbonyl carbon's electrophilicity.[2] This makes it the least reactive towards nucleophilic attack. The para-bromo group's -I effect is not sufficient to overcome this powerful donation.[2]

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions

Isomer Structure Key Electronic Influences on Carbonyl Predicted Reactivity
4-Bromo-3-hydroxybenzaldehyde 4-Bromo-3-hydroxybenzaldehyde -OH is meta (+M effect does not reach CHO).-Br is para (-I effect dominates). High
3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde -OH is para (+M effect deactivates CHO).-Br is meta (-I effect activates). Medium

| 5-Bromo-2-hydroxybenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde | -OH is ortho (+M effect strongly deactivates CHO).-Br is para to CHO (-I effect activates). | Low |

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), the aromatic ring itself acts as the nucleophile.[7] The reaction rate and regioselectivity are governed by the most powerful activating group on the ring, which is unequivocally the hydroxyl group.[1][8] The -OH group directs incoming electrophiles to the positions ortho and para to itself.[1]

  • 3-Bromo-4-hydroxybenzaldehyde: The -OH group at C4 directs electrophiles to C3 and C5. Position C3 is already occupied by bromine. Position C5 is ortho to the -OH and meta to the deactivating -CHO group. Substitution is strongly favored at the C5 position .

  • 5-Bromo-2-hydroxybenzaldehyde: The -OH group at C2 directs to C3 and C5. Position C5 is occupied by bromine. Therefore, substitution will occur preferentially at the C3 position .

  • 4-Bromo-3-hydroxybenzaldehyde: The -OH group at C3 directs to C2, C4, and C6. Position C4 is occupied by bromine. Position C2 is sterically hindered by the adjacent aldehyde group. Position C6 is para to the hydroxyl group and is the most electronically activated and sterically accessible site. Substitution is strongly favored at the C6 position .[9]

Acidity of the Phenolic Hydroxyl Group

The acidity of the phenol is determined by the stability of the corresponding phenoxide ion formed upon deprotonation.[2][10] Electron-withdrawing groups stabilize the negative charge of the phenoxide ion, thereby increasing acidity (lowering the pKa).

  • Highest Acidity: 5-Bromo-2-hydroxybenzaldehyde

    • Causality: Both the aldehyde and bromo groups are para and ortho (respectively, from the perspective of the phenoxide) and can effectively stabilize the negative charge through their -M and -I effects.

  • Intermediate Acidity: 4-Bromo-3-hydroxybenzaldehyde

    • Causality: The aldehyde group is meta and the bromo group is para to the hydroxyl. The para bromine provides significant stabilization to the phenoxide anion.

  • Lowest Acidity: 3-Bromo-4-hydroxybenzaldehyde

    • Causality: The aldehyde is ortho and the bromo is meta to the hydroxyl. While the ortho aldehyde provides stabilization, the overall electron-withdrawing effect on the phenoxide is less pronounced compared to the other isomers.

Experimental Protocols for Reactivity Validation

The theoretical predictions outlined above must be validated through empirical data. The following protocols describe self-validating systems for comparing the reactivity of the bromo-hydroxybenzaldehyde isomers. The key to a valid comparison is ensuring all reactions are run under identical conditions (concentration, temperature, solvent, reaction time).

Protocol 1: Comparative Knoevenagel Condensation

This experiment directly probes the electrophilicity of the aldehyde's carbonyl carbon by reacting it with an active methylene compound like malononitrile.[2] A higher yield in a given timeframe corresponds to a more reactive aldehyde.

Methodology:

  • Reaction Setup: In three separate, identical round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each isomer (4-Bromo-3-hydroxybenzaldehyde, 3-Bromo-4-hydroxybenzaldehyde, and 5-Bromo-2-hydroxybenzaldehyde) in 10 mL of ethanol.

  • Reagent Addition: To each flask, add an equimolar amount (1.0 mmol) of malononitrile followed by a catalytic amount (e.g., 0.1 mmol) of a weak base such as piperidine.

  • Reaction Monitoring: Stir all three reactions simultaneously on a multi-position stir plate at a constant temperature (e.g., 25°C). Monitor the progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Workup and Isolation: After a predetermined time (e.g., 3 hours), quench the reactions by adding 10 mL of 1M HCl to each flask. Cool the flasks in an ice bath to precipitate the product.

  • Data Analysis: Isolate the crude products by vacuum filtration, wash with cold water, and dry to a constant weight. Calculate the percentage yield for each reaction. The expected trend in yield is: 4-Bromo-3-hydroxybenzaldehyde > 3-Bromo-4-hydroxybenzaldehyde > 5-Bromo-2-hydroxybenzaldehyde .

G s1 Flask 1: Isomer A + Malononitrile catalyst Add Piperidine (Catalyst) s2 Flask 2: Isomer B + Malononitrile s2->catalyst s3 Flask 3: Isomer C + Malononitrile reaction Stir at Constant Temp (e.g., 25°C, 3h) catalyst->reaction workup Quench (1M HCl) & Isolate Product reaction->workup analysis Dry & Weigh Product Calculate % Yield workup->analysis

Caption: Workflow for comparative Knoevenagel condensation.

Protocol 2: Comparative Electrophilic Bromination

This experiment demonstrates the powerful directing effect of the hydroxyl group in electrophilic aromatic substitution.

Methodology:

  • Reaction Setup: In three separate flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each isomer in 10 mL of glacial acetic acid.

  • Reagent Addition: To each flask, add a solution of bromine (1.0 mmol) in glacial acetic acid dropwise at room temperature with stirring.

  • Reaction Monitoring: Allow the reactions to proceed for 1 hour at room temperature. Monitor for the disappearance of the bromine color.

  • Workup and Isolation: Pour each reaction mixture into 50 mL of ice-water. Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Data Analysis: Analyze the crude products by ¹H NMR spectroscopy to determine the structure of the major product formed. The substitution pattern will confirm the directing effects predicted in section 2.2.

G r1 Isomer A in Acetic Acid reagent Add Br2 in Acetic Acid r2 Isomer B in Acetic Acid r2->reagent r3 Isomer C in Acetic Acid reaction Stir at RT (1 hour) reagent->reaction isolate Precipitate in Ice-Water Filter & Dry Product reaction->isolate analyze Analyze by ¹H NMR Determine Regiochemistry isolate->analyze

Caption: Workflow for comparative electrophilic bromination.

Conclusion and Synthetic Implications

The chemical reactivity of bromo-hydroxybenzaldehyde isomers is a nuanced subject, dictated by a delicate balance of inductive and resonance effects. This guide has demonstrated that a thorough understanding of these fundamental principles allows for the accurate prediction of their behavior in diverse chemical reactions.

  • For transformations requiring a highly electrophilic aldehyde, such as condensations and nucleophilic additions, 4-Bromo-3-hydroxybenzaldehyde is the superior choice.[2]

  • When the synthetic goal involves electrophilic substitution on the aromatic ring, the regiochemical outcome is reliably controlled by the powerful ortho, para-directing hydroxyl group, leading to predictable product formation for each isomer.

  • The acidity of the phenolic proton is also highly dependent on the isomer, a factor that is critical for reactions involving the formation of a phenoxide nucleophile, such as in Williamson ether synthesis.[11]

For the synthetic chemist, this knowledge is not merely academic. It is a practical tool that enables the selection of the optimal isomer for a specific transformation, minimizing side reactions, improving yields, and ultimately streamlining the path to the target molecule.

References

  • BenchChem. A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • BenchChem. A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
  • BenchChem. A Comparative Analysis of Electronic Effects in Substituted Benzaldehydes: A Focus on 4-Methoxy-3-nitrobenzaldehyde.
  • BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Gao, Y. et al. A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans.
  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid.
  • Reactions of Aldehydes, Ketones And Phenols. One Part of Chemistry.
  • Phenols. Wikipedia.
  • BenchChem. A Comparative Guide to the Reactivity of Bromo-Substituted Benzaldehydes.
  • Filo. Question: What should be the product in the following reaction? 3-Hydrox..
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Sharma, V. et al.
  • Anbarasan, P. et al. Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.
  • Mansoor, S. et al. Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by [Bis(Trifluoroacetoxy)Iodo]Benzene. R Discovery.

Sources

A Guide to the Structural Validation of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde by 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde, a versatile building block in medicinal chemistry, ensuring structural integrity is paramount. This guide provides an in-depth technical comparison and validation of its structure using one of the most powerful analytical techniques available to the modern chemist: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

The Foundational Role of ¹H NMR in Structural Elucidation

Proton NMR spectroscopy provides a detailed "fingerprint" of a molecule by probing the magnetic environments of its hydrogen atoms (protons). Three key pieces of information are gleaned from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or within aromatic systems are "deshielded" and appear at higher chemical shifts (downfield).[1]

  • Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative abundance of different types of protons in the molecule.

  • Spin-Spin Coupling (J-coupling): The magnetic influence of neighboring, non-equivalent protons causes signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J) measured in Hertz (Hz), provides crucial information about the connectivity of atoms.[2][3]

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible ¹H NMR spectrum begins with meticulous sample preparation and data acquisition.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of high-purity 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.[4][5][6][7]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm.[5][7] For compounds with different solubility profiles, other solvents like DMSO-d₆ or acetone-d₆ can be used, though this may affect chemical shifts.[8]

  • Dissolution and Transfer: Ensure the sample is fully dissolved in the solvent, if necessary, by gentle vortexing. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.[4][6]

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard, with its signal defined as 0.0 ppm.[9]

Data Acquisition

The prepared sample is then placed in a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition. Typical parameters include:

  • Number of Scans: 16-32 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans ensures accurate integration.

  • Pulse Angle: A 30-45 degree pulse angle is standard for routine ¹H NMR.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde contains several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H NMR spectrum.

Molecular Structure and Proton Environments

Caption: Molecular structure of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde with distinct proton environments labeled (a-h).

Proton Label Description Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
a Aldehyde proton10.3 - 10.5Singlet (s)1H
b Aromatic proton (H-6)7.8 - 7.9Doublet (d)1H
c Aromatic proton (H-4)7.6 - 7.7Doublet of doublets (dd)1H
d Aromatic proton (H-3)7.0 - 7.1Doublet (d)1H
e Benzylic methylene protons5.1 - 5.2Singlet (s)2H
f Benzyl aromatic protons (ortho to CH₂)7.3 - 7.4Doublet (d)2H
g Benzyl aromatic protons (meta to CH₂)7.1 - 7.2Doublet (d)2H
h Methyl protons2.3 - 2.4Singlet (s)3H

Comparative Analysis with a Structural Analog

Proton Observed Shift in 5-bromo-2-methoxybenzaldehyde (δ, ppm) Predicted Shift in Target Molecule (δ, ppm) Rationale for Shift Difference
Aldehyde (H-C=O)~10.310.3 - 10.5Minimal change expected as this proton is distant from the ether substituent.
Aromatic H-6~7.87.8 - 7.9Minor downfield shift possible due to the electronic effects of the bulkier benzyloxy group.
Aromatic H-4~7.67.6 - 7.7Minor change expected.
Aromatic H-3~7.07.0 - 7.1Minor change expected.
Methoxy (-OCH₃)~3.9-Replaced by the 4-methylbenzyl group signals.
New Signals -5.1 - 5.2 (s, 2H)Benzylic -CH₂- protons : Expected in this region for a benzylic ether.[5]
-7.3 - 7.4 (d, 2H)Benzyl aromatic protons (ortho) : Typical aromatic region.
-7.1 - 7.2 (d, 2H)Benzyl aromatic protons (meta) : Slightly upfield from the ortho protons.
-2.3 - 2.4 (s, 3H)Methyl -CH₃ protons : Characteristic benzylic methyl chemical shift.[3]

This comparative analysis demonstrates how the core aromatic signals of the benzaldehyde ring are expected to be largely preserved, while new, predictable signals corresponding to the 4-methylbenzyl group should appear. The presence and characteristics of these new signals are key to confirming the structure.

Validation through Coupling Constants

The splitting patterns of the aromatic protons on the benzaldehyde ring provide definitive proof of the substitution pattern.

  • H-6 (b): This proton is adjacent only to H-4 (a meta relationship). It will appear as a doublet due to meta-coupling, with an expected J-value of approximately 2-3 Hz.[3]

  • H-4 (c): This proton is coupled to both H-3 (ortho) and H-6 (para). It will appear as a doublet of doublets. The larger coupling constant (J ≈ 8-9 Hz) will be from the ortho-coupling to H-3, and the smaller coupling (J ≈ 2-3 Hz) from the meta-coupling to H-6.[3]

  • H-3 (d): This proton is adjacent only to H-4 (an ortho relationship). It will appear as a doublet with a large J-value of approximately 8-9 Hz.[3]

The observation of this specific set of multiplicities and coupling constants for the protons on the substituted benzaldehyde ring provides irrefutable evidence for the 1,2,4-trisubstitution pattern.

Complementary Spectroscopic Techniques

While ¹H NMR is exceptionally informative, a comprehensive structural validation often involves complementary techniques:

Technique Information Provided
¹³C NMR Spectroscopy Confirms the number of unique carbon environments, including the characteristic aldehyde carbonyl carbon (~190 ppm) and the benzylic methylene carbon (~70 ppm).
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure. The isotopic pattern from the two bromine atoms would be a key diagnostic feature.
Infrared (IR) Spectroscopy Identifies key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde (~1680-1700 cm⁻¹) and C-O stretches for the ether linkage.

Conclusion

The structural validation of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is definitively achieved through a detailed analysis of its ¹H NMR spectrum. The predicted chemical shifts, integration values, and, most critically, the spin-spin coupling patterns of the aromatic protons, provide a unique and unambiguous fingerprint of the molecule. By comparing these predicted data with those of a close structural analog, 5-bromo-2-methoxybenzaldehyde, we can confidently assign each signal and confirm the presence of the key 4-methylbenzyl ether moiety. This rigorous, data-driven approach exemplifies the power of NMR spectroscopy in modern chemical research and is an indispensable step in the development of novel chemical entities.

References

  • Chegg. (2024, February 1). The ¹H NMR spectrum for the 5-bromo-2-methoxybenzaldehyde is illustrated below.
  • Benchchem. (2025). Comparative Analysis of the ¹H NMR Spectral Data of 2-(Benzyloxy)-4-fluorobenzaldehyde and Related Compounds.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Benchchem. (2025). Spectroscopic and Synthetic Profile of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Overview.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzaldehyde 99%.
  • ChemicalBook. (n.d.). 2-Bromobenzaldehyde(6630-33-7) ¹H NMR spectrum.
  • EPrints USM. (n.d.). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h.
  • NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Doc Brown's Chemistry. (2026, March 1). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • BLD Pharm. (n.d.). 1761-61-1|5-Bromo-2-hydroxybenzaldehyde.
  • MilliporeSigma. (n.d.). 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1.
  • PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • ResearchGate. (n.d.). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

comparing efficiency of different synthetic routes to 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 426224-20-6) 1 is a critical transformation for generating halogenated aryl-benzyl ethers used as building blocks in pharmaceutical and agrochemical development. Because the target molecule features three distinct functional groups—a formyl group, a bromine atom, and a benzylic ether linkage—chemists must carefully select a synthetic route that maximizes regioselectivity and yield while minimizing purification bottlenecks.

This guide objectively evaluates three distinct synthetic pathways: the industry-standard Williamson Ether Synthesis , the mild Mitsunobu Etherification , and the regioselective Late-Stage Bromination .

Mechanistic Evaluation & Causality of Synthetic Routes

Route A: Williamson Ether Synthesis (The Industry Standard)

The Williamson ether synthesis relies on the SN​2 displacement of a benzylic halide by a phenoxide nucleophile. The phenolic proton of 5-bromo-2-hydroxybenzaldehyde is unusually acidic ( pKa​≈8.3 ) due to the electron-withdrawing nature of the ortho-formyl group and the para-bromo substituent 2.

  • Causality of Reagent Choice: Because of this enhanced acidity, strong and hazardous bases like Sodium Hydride (NaH) are unnecessary. A mild carbonate base like K2​CO3​ is perfectly sufficient to achieve complete deprotonation 3.

  • Solvent Dynamics: Conducting the reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) leaves the potassium cation weakly solvated, rendering the phenoxide anion highly nucleophilic and driving the SN​2 reaction to completion within hours.

Route B: Mitsunobu Etherification (The Neutral Alternative)

For complex derivatives where basic conditions might induce unwanted side reactions (such as aldol condensations of the formyl group), the Mitsunobu reaction offers a redox-driven alternative.

  • Causality of Reagent Choice: Utilizing 4-methylbenzyl alcohol, triphenylphosphine ( PPh3​ ), and diisopropyl azodicarboxylate (DIAD), this route proceeds via a highly reactive alkoxyphosphonium intermediate. The acidity of the brominated salicylaldehyde is well below the pKa​<11 threshold required to protonate the betaine intermediate, facilitating a smooth, neutral SN​2 attack.

Route C: Late-Stage Electrophilic Bromination

Route C reverses the sequence by first forming the ether (2-[(4-methylbenzyl)oxy]benzaldehyde) and subsequently performing an electrophilic aromatic bromination.

  • Causality of Regioselectivity: This approach leverages synergistic directing effects 3. The ether oxygen is strongly activating and ortho/para-directing, while the formyl group is deactivating and meta-directing. Both groups cooperatively direct the incoming bromonium ion (from N-Bromosuccinimide) exclusively to the 5-position.

RouteComparison Target 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 426224-20-6) R1_Start 5-Bromo-2-hydroxybenzaldehyde + 4-Methylbenzyl Chloride R1_Cond Route A: Williamson Ether K2CO3, DMF, 80°C R1_Start->R1_Cond R1_Cond->Target R2_Start 5-Bromo-2-hydroxybenzaldehyde + 4-Methylbenzyl Alcohol R2_Cond Route B: Mitsunobu PPh3, DIAD, THF, RT R2_Start->R2_Cond R2_Cond->Target R3_Start 2-[(4-methylbenzyl)oxy]benzaldehyde + N-Bromosuccinimide (NBS) R3_Cond Route C: Electrophilic Bromination MeCN, RT R3_Start->R3_Cond R3_Cond->Target

Figure 1: Comparative synthetic workflows for 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Regioselectivity Start Starting Material 2-[(4-methylbenzyl)oxy]benzaldehyde DirectingEffects Directing Effects -OR group: Ortho/Para directing (Activating) -CHO group: Meta directing (Deactivating) Start->DirectingEffects Synergy Synergistic Position Position 5 is Para to -OR and Meta to -CHO DirectingEffects->Synergy Product Target Product Bromination exclusively at C-5 Synergy->Product

Figure 2: Synergistic directing effects in the late-stage bromination route (Route C).

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of each route based on standard laboratory-scale execution (10 mmol scale).

Performance MetricRoute A (Williamson)Route B (Mitsunobu)Route C (Late Bromination)
Overall Yield 88 – 92% 75 – 80%82 – 86% (over 2 steps)
Atom Economy High (Byproduct: KCl)Low (Generates TPPO & DIAD-H2)Moderate (Generates Succinimide)
Reaction Time 4 hours12 hours2 hours (bromination step)
Purification Method Aqueous precipitation & filtrationSilica gel column chromatographyAqueous wash & recrystallization
Scalability Excellent (Kilogram scale)Poor (Exothermic, difficult TPPO removal)Good
Cost Efficiency Low cost ( K2​CO3​ , alkyl halide)High cost (DIAD, PPh3​ )Moderate

Validated Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . In-Process Controls (IPC) and analytical checkpoints are embedded directly into the methodology so the operator can verify success at each stage without relying solely on final-product characterization 1.

Protocol A: Williamson Ether Synthesis (Recommended)

Materials: 5-bromo-2-hydroxybenzaldehyde (10.0 mmol, 2.01 g), 4-methylbenzyl chloride (11.0 mmol, 1.55 g), K2​CO3​ (15.0 mmol, 2.07 g), anhydrous DMF (20 mL).

  • Initiation: Charge a 100 mL round-bottom flask with 5-bromo-2-hydroxybenzaldehyde, K2​CO3​ , and DMF. Stir at room temperature for 15 minutes to pre-form the phenoxide (solution will turn vibrant yellow).

  • Alkylation: Add 4-methylbenzyl chloride in one portion. Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • In-Process Control (IPC): After 3 hours, monitor by TLC (Hexanes:EtOAc 4:1). The reaction is self-validating when the starting phenol spot ( Rf​≈0.4 , stains dark under UV) completely disappears and a new, distinct UV-active spot appears at Rf​≈0.7 .

  • Workup: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice water. A white-to-pale-yellow precipitate will form.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum. Recrystallize from hot ethanol if necessary.

  • Analytical Validation: 1H NMR ( CDCl3​ ) must show the disappearance of the phenolic -OH peak at ~11.0 ppm and the appearance of a sharp benzylic −CH2​− singlet at ~5.15 ppm.

Protocol B: Mitsunobu Etherification

Materials: 5-bromo-2-hydroxybenzaldehyde (10.0 mmol, 2.01 g), 4-methylbenzyl alcohol (10.0 mmol, 1.22 g), PPh3​ (12.0 mmol, 3.15 g), DIAD (12.0 mmol, 2.43 g), anhydrous THF (30 mL).

  • Initiation: Dissolve the aldehyde, alcohol, and PPh3​ in THF. Cool the flask to 0°C in an ice bath.

  • Activation: Add DIAD dropwise over 15 minutes to control the exothermic betaine formation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • IPC: Monitor by TLC (Hexanes:EtOAc 4:1). The product ( Rf​≈0.7 ) will co-elute closely with triphenylphosphine oxide (TPPO), requiring careful visualization.

  • Workup & Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes:EtOAc) to separate the product from TPPO and DIAD-H2 byproducts.

Protocol C: Late-Stage Bromination

Materials: 2-[(4-methylbenzyl)oxy]benzaldehyde (10.0 mmol, 2.26 g), N-Bromosuccinimide (NBS, 10.5 mmol, 1.87 g), Acetonitrile (25 mL).

  • Initiation: Dissolve the ether starting material in Acetonitrile at room temperature.

  • Bromination: Add NBS in three equal portions over 15 minutes to prevent sudden temperature spikes.

  • IPC: Stir for 2 hours. Monitor by TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​≈0.5 ) will convert to a slightly less polar product spot ( Rf​≈0.6 ).

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate (15 mL) to destroy unreacted NBS. Extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. The resulting solid can be recrystallized from ethanol.

Conclusion

For the synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde, Route A (Williamson Ether Synthesis) is definitively the most efficient and scalable pathway. It boasts the highest atom economy, avoids the tedious chromatographic removal of phosphine oxides required in Route B, and circumvents the multi-step nature of Route C. The inherent acidity of the starting phenol allows for mild carbonate bases, making the protocol exceptionally robust and reliable for drug development professionals.

References

  • Synthesis of the Bioactive Benzochromenes Pulchrol and Pulchral, Metabolites of Bourreria pulchra - ResearchGate ResearchGate URL
  • 5-(2-Bromoacetyl)
  • 426224-20-6 | 5-Bromo-2-((4-methylbenzyl)oxy)

Sources

Comparative Guide: Alternative Reagents for the Synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 5-bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is a critical O-alkylation workflow used to generate advanced intermediates for Schiff base ligands, pharmaceutical scaffolds, and transition metal complexes. The core transformation relies on the deprotonation of the phenolic hydroxyl group of 1 (pKa ~ 8.0) to form a nucleophilic phenoxide, which subsequently undergoes an SN2 displacement of a benzylic leaving group[1].

While the traditional K₂CO₃/DMF system is ubiquitous, modern synthetic demands—ranging from the elimination of potentially genotoxic impurities (PGIs) to the reduction of environmental E-factors—necessitate a critical evaluation of alternative reagents. This guide objectively compares these alternatives, detailing the physicochemical causality behind their performance to empower researchers in selecting the optimal synthetic route.

Reagent Systems Comparison: Causality & Performance

Base Selection: The "Cesium Effect" vs. Standard Carbonates
  • Potassium Carbonate (K₂CO₃): The industry standard. It acts heterogeneously in most organic solvents. The causality of its slower kinetics lies in the tight ion-pairing of the K⁺ cation with the phenoxide anion. This tight pairing partially shields the oxygen nucleophile, necessitating elevated temperatures (80–100 °C) to drive the reaction forward[2].

  • Cesium Carbonate (Cs₂CO₃): Offers a kinetically superior alternative. The larger ionic radius and lower charge density of the Cs⁺ ion result in a highly "naked" and reactive phenoxide anion (the "Cesium Effect"). This drastically lowers the activation energy of the SN2 attack, allowing the reaction to proceed at lower temperatures with near-quantitative yields[3].

Solvent Optimization: Reaction Kinetics vs. Workup Efficiency
  • N,N-Dimethylformamide (DMF): Highly polar and aprotic, DMF excellently solvates the transition state, accelerating the SN2 reaction. However, its high boiling point (153 °C) complicates product isolation, often requiring exhaustive aqueous washing that can reduce the isolated yield[2].

  • Acetonitrile (MeCN): A polar aprotic alternative with a much lower boiling point (82 °C). It supports the SN2 mechanism adequately while allowing for direct solvent evaporation during workup, minimizing product loss and simplifying downstream purification[4].

Alkylating Agents: Halides vs. Halide-Free (Mitsunobu)
  • 4-Methylbenzyl Chloride vs. Bromide: The chloride variant is cost-effective but features a relatively poor leaving group, requiring longer reaction times. Conversely, the weaker C–Br bond and higher polarizability of the bromide ion lower the activation energy of the substitution, drastically reducing reaction times from roughly 12 hours to under 4 hours[4].

  • 4-Methylbenzyl Alcohol (Mitsunobu Reaction): Operates via an entirely different mechanistic pathway. By using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the alcohol is activated in situ. This avoids the use of alkyl halides (which are often flagged as PGIs in drug development) and operates under exceptionally mild, neutral conditions[5].

Quantitative Performance Matrix

The following table summarizes the experimental data comparing the three primary synthetic pathways:

Synthetic PathwayBase / ActivatorSolventAlkylating AgentTemp (°C)Time (h)Expected YieldKey Advantage
A: Standard K₂CO₃DMF4-Methylbenzyl chloride80–1008–1280–85%Highly cost-effective
B: Accelerated Cs₂CO₃MeCN4-Methylbenzyl bromide60–802–490–95%Rapid kinetics, easy workup
C: Mitsunobu PPh₃ / DIADTHF4-Methylbenzyl alcohol0 to 2512–1675–80%Halide-free, neutral conditions

Visualizing the Synthetic Workflows

SynthesisWorkflow SM 5-Bromosalicylaldehyde (Starting Material) P1 Method A: Standard Base: K2CO3 | Solvent: DMF SM->P1 P2 Method B: Accelerated Base: Cs2CO3 | Solvent: MeCN SM->P2 P3 Method C: Mitsunobu Activators: PPh3 / DIAD | Solvent: THF SM->P3 A1 4-Methylbenzyl Chloride (Standard SN2) P1->A1 Prod 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (Target Product) A1->Prod 80-85% Yield 8-12 hrs A2 4-Methylbenzyl Bromide (Fast SN2) P2->A2 A2->Prod 90-95% Yield 2-4 hrs A3 4-Methylbenzyl Alcohol (Dehydrative Coupling) P3->A3 A3->Prod 75-80% Yield 12-16 hrs

Figure 1: Comparative synthetic workflows for the O-alkylation of 5-bromosalicylaldehyde.

Self-Validating Experimental Protocols

To ensure scientific integrity, each protocol is designed as a self-validating system, embedding physical and spectroscopic checkpoints directly into the methodology.

Protocol A: Cost-Optimized Standard Alkylation (K₂CO₃ / DMF)
  • Initiation: Charge an oven-dried flask with 5-bromosalicylaldehyde (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv).

    • Validation Checkpoint: The solution will immediately transition from colorless/pale yellow to a vibrant, deep yellow, confirming the successful generation of the phenoxide anion.

  • Alkylation: Add 4-methylbenzyl chloride (1.1 equiv) dropwise. Heat the reaction mixture to 90 °C under nitrogen.

  • Monitoring:

    • Validation Checkpoint: TLC (Hexane:EtOAc 4:1) will show the consumption of the phenolic starting material (Rf ~0.4) and the appearance of a new, UV-active product spot (Rf ~0.6).

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to effectively partition and remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Kinetically Accelerated Alkylation (Cs₂CO₃ / MeCN)
  • Initiation: Charge a flask with 5-bromosalicylaldehyde (1.0 equiv) and anhydrous MeCN (0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.2 equiv).

    • Validation Checkpoint: Rapid color change to deep yellow with a visible, fine suspension of the cesium salt.

  • Alkylation: Add 4-methylbenzyl bromide (1.05 equiv). Heat to a gentle reflux (65 °C).

  • Monitoring:

    • Validation Checkpoint: The reaction completes rapidly (2–4 hours). The visible precipitation of CsBr salt serves as a physical indicator of successful substitution.

  • Workup: Filter the inorganic salts directly through a coarse fritted funnel. Evaporate the MeCN in vacuo to yield the crude product, which often requires only minimal recrystallization from ethanol due to the clean reaction profile.

Protocol C: Halide-Free Mitsunobu Coupling (PPh₃ / DIAD)
  • Initiation: Dissolve 5-bromosalicylaldehyde (1.0 equiv), 4-methylbenzyl alcohol (1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.15 M) at 0 °C under argon.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes.

    • Validation Checkpoint: The distinct yellow color of the DIAD reagent will dissipate immediately upon addition as it reacts with PPh₃ to form the active betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Spectroscopic Validation:

    • Validation Checkpoint: An aliquot taken for ¹H NMR of the crude mixture will show the complete disappearance of the characteristic phenolic -OH proton signal (~10.9 ppm) and the appearance of a sharp singlet integrating to 2H for the newly formed benzylic -CH₂- protons (~5.1 ppm).

  • Workup: Concentrate the mixture and purify via silica gel chromatography to separate the target product from the triphenylphosphine oxide by-product.

References

  • National Institutes of Health (NIH). "5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem". PubChem Database.[Link]

  • Al-Shaalan, N. H. et al. "Synthesis of compounds by the reaction of 3,4-diaminobenzoic acid". University of Diyala Research Repository. [Link]

  • Scite.ai. "Cs2CO3 promoted O-alkylation of alcohols for the preparation of mixed alkyl carbonates". Scite Smart Citations.[Link]

  • National Institutes of Health (NIH). "Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism". PMC.[Link]

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A Spectroscopic Journey: Validating the Synthesis of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde from its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the synthesis of novel intermediates is a cornerstone of drug discovery. 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is a key structural motif and a valuable building block for more complex molecules, including non-peptide CCR5 antagonists investigated as potential anti-HIV agents.[1][2] Its synthesis is most commonly and efficiently achieved through the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[1][3][4]

This guide provides an in-depth spectroscopic comparison of the final product with its precursors, 5-bromosalicylaldehyde and 4-methylbenzyl bromide. We will delve into the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), demonstrating how a meticulous analysis of spectral data can unequivocally confirm the success of a chemical transformation. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the structural elucidation of this important intermediate.

The Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust Sₙ2 reaction where an alkoxide acts as a nucleophile to attack an electrophilic alkyl halide, displacing the halide to form an ether.[5][6][7] In this specific synthesis, the phenolic hydroxyl group of 5-bromosalicylaldehyde is deprotonated by a mild base, such as potassium carbonate, to form a highly reactive phenoxide ion. This nucleophile then attacks the benzylic carbon of 4-methylbenzyl bromide, which is an excellent electrophile due to the bromide being a good leaving group.[3][4][8] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is standard, as it effectively solvates the cation of the base while leaving the nucleophile exposed and reactive.[3][4]

Williamson_Ether_Synthesis cluster_reactants Starting Materials cluster_products Products 5_bromo 5-bromosalicylaldehyde 4_methyl 4-methylbenzyl bromide Final_Product 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde 4_methyl->Final_Product Base K₂CO₃ (Base) Phenoxide Phenoxide Base->Phenoxide Salt KBr (Salt) Phenoxide->Final_Product Sₙ2 Attack Solvent Solvent Solvent->Final_Product Solvent->Phenoxide

Caption: Workflow of the Williamson Ether Synthesis for the target molecule.

Spectroscopic Elucidation: A Comparative Analysis

The core of reaction validation lies in demonstrating the disappearance of reactant-specific spectral features and the emergence of new signals corresponding to the product's structure.

¹H NMR Spectroscopy: The Proton Story

Proton NMR provides a detailed map of the hydrogen environments in a molecule. The transformation from precursors to product is clearly evidenced by key changes in the ¹H NMR spectrum.

  • 5-Bromosalicylaldehyde (Precursor 1): The spectrum is characterized by three main regions. A highly deshielded singlet for the aldehydic proton (-CHO) appears around 9.8 ppm.[9] A broad singlet for the phenolic hydroxyl proton (-OH) is typically observed between 11.0 and 12.0 ppm. The aromatic region shows signals for the three protons on the benzene ring.[10][11]

  • 4-Methylbenzyl bromide (Precursor 2): This spectrum is simpler. It features a sharp singlet for the three methyl protons (-CH₃) around 2.3-2.4 ppm.[12] A key signal is the singlet for the two benzylic protons (-CH₂Br) at approximately 4.5 ppm.[13] The aromatic protons on the second ring appear in the 7.2-7.4 ppm range.

  • 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (Product): The product spectrum tells a clear story of bond formation.

    • Disappearance: The broad phenolic -OH signal completely vanishes, confirming the deprotonation and subsequent etherification.

    • Appearance: A new, sharp singlet appears in the 5.0-5.3 ppm range. This is the hallmark of the newly formed benzylic ether methylene group (-O-CH₂-Ar).[1] Its chemical shift is further downfield compared to the starting bromide due to the influence of the adjacent oxygen atom.

    • Retention: The aldehydic proton singlet is retained, though its chemical environment is slightly altered, appearing in the 9.8-10.2 ppm range.[1] The methyl group singlet from the benzyl precursor is also retained at around 2.4 ppm. The aromatic regions now show a more complex pattern corresponding to the protons on both rings.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR corroborates the findings from ¹H NMR by tracking the changes in the carbon skeleton.

  • Precursors: 5-bromosalicylaldehyde shows a carbonyl carbon signal for the aldehyde group around 190 ppm and aromatic carbons, including one bonded to the hydroxyl group at ~161 ppm. 4-methylbenzyl bromide displays a signal for the benzylic carbon (-CH₂Br) around 33 ppm and the methyl carbon (-CH₃) at ~21 ppm.

  • Product: The most diagnostic change is the appearance of a new carbon signal between 68-75 ppm, which is assigned to the methylene carbon of the benzyl ether (-O-CH₂-).[1] The aldehyde carbonyl carbon is retained in the 188-195 ppm region.[1] All aromatic and the methyl carbon signals from the precursors are also present in the final product spectrum.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is exceptionally useful for identifying the presence and absence of key functional groups through their vibrational frequencies.

  • 5-Bromosalicylaldehyde (Precursor 1): The spectrum is dominated by a very broad absorption band in the 2800-3400 cm⁻¹ region, characteristic of the hydrogen-bonded phenolic -OH group. A sharp, strong peak for the aldehyde C=O stretch is observed around 1650-1670 cm⁻¹.[11][14]

  • 4-Methylbenzyl bromide (Precursor 2): This molecule lacks the hydroxyl and carbonyl groups. Its spectrum shows C-H stretching vibrations for both aromatic and aliphatic (methyl and methylene) groups just below and above 3000 cm⁻¹, and a characteristic C-Br stretch at lower frequencies (typically 600-700 cm⁻¹).[15][16]

  • 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (Product): The transformation is confirmed by two critical changes:

    • The complete disappearance of the broad phenolic O-H stretch.

    • The appearance of a strong C-O-C (ether) stretching band, typically in the 1240-1260 cm⁻¹ region.[17] The sharp aldehyde C=O stretch is retained, appearing around 1680-1700 cm⁻¹.[17]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), provides a highly distinctive isotopic pattern.

  • Precursors:

    • 5-Bromosalicylaldehyde: Has a molecular weight of ~201 g/mol .[18][19][20] Its mass spectrum shows a characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (at m/z 200 and 202).

    • 4-Methylbenzyl bromide: Has a molecular weight of ~185 g/mol .[21][22] It also shows the [M]⁺ and [M+2]⁺ doublet (at m/z 184 and 186). A prominent fragment is often seen at m/z 105, corresponding to the loss of the bromine atom, and at m/z 91 for the stable tropylium ion.[21]

  • 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (Product):

    • Molecular Ion: The product has a molecular weight of ~370 g/mol .[1][23] As it contains two bromine atoms, its molecular ion peak is a characteristic triplet: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 intensity ratio.[23] This is an unambiguous confirmation of a product containing two bromines.

    • Fragmentation: The most likely fragmentation pathway involves the cleavage of the C-O ether bond. This would lead to major fragments such as the 4-methylbenzyl cation (m/z 105) and the 5-bromosalicylaldehyde radical cation fragment (m/z 199/201).

Mass_Spec_Fragmentation MI Molecular Ion [M]⁺˙ m/z ≈ 370, 372, 374 (1:2:1) C₁₄H₁₀Br₂O₂ F1 4-methylbenzyl cation m/z = 105 [C₈H₉]⁺ MI->F1 Ether Cleavage F2 5-bromo-2-oxy-benzaldehyde radical [C₇H₄BrO₂] MI->F2 Ether Cleavage F3 Tropylium ion m/z = 91 [C₇H₇]⁺ F1->F3 Rearrangement Analysis_Workflow cluster_pre Pre-Synthesis P1_Data Acquire Spectra (NMR, IR, MS) of 5-bromosalicylaldehyde Synthesis Perform Williamson Ether Synthesis P1_Data->Synthesis Comparison Compare Spectra: Precursor vs. Product P1_Data->Comparison P2_Data Acquire Spectra (NMR, IR, MS) of 4-methylbenzyl bromide P2_Data->Synthesis P2_Data->Comparison Product_Data Acquire Spectra (NMR, IR, MS) of Purified Product Synthesis->Product_Data Product_Data->Comparison

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde. As a brominated aromatic aldehyde, this compound requires careful handling to mitigate potential health and environmental risks. This guide is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this or structurally similar compounds. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2][6]

  • Toxicity: May be harmful if swallowed or inhaled.[2][7]

  • Environmental Hazard: Brominated organic compounds can pose a risk to the environment and should not be released into surface water or sanitary sewer systems.[1][6][8][9]

Proper Waste Segregation and Labeling: A Critical First Step

Proper segregation of chemical waste is fundamental to safe laboratory operations. Waste containing 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde must be handled as hazardous waste.

  • Waste Container Selection: Use only chemically resistant containers that can be tightly sealed. For laboratory-scale waste, glass bottles are common.[10]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[10] The label should also include the full chemical name: 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation cluster_waste_containers Waste Containers start Generate Waste Containing 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Yes is_aqueous Is the liquid waste aqueous? is_liquid->is_aqueous Yes liquid_waste Liquid Halogenated Organic Waste Container is_liquid->liquid_waste No (Organic Solvent) aqueous_waste Aqueous Halogenated Organic Waste Container is_aqueous->aqueous_waste Yes

Caption: Waste Segregation Workflow for 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Approved Disposal Procedures

The disposal of 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde must comply with local, state, and federal regulations. The primary route for disposal is through a licensed hazardous waste disposal facility.

Waste TypeDisposal Protocol
Unused or Expired Product Should be disposed of in its original container or a compatible, properly labeled waste container through a licensed hazardous waste disposal company.[1][2][3][6][7]
Solutions in Organic Solvents Collect in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.
Aqueous Solutions Collect in a separate "Aqueous Halogenated Waste" container. These solutions should be treated as hazardous waste.[10]
Contaminated Lab Supplies Items such as gloves, filter paper, and silica gel must be collected in a designated solid hazardous waste container.[10]

Note on In-Lab Treatment: For some reactive aldehydes, quenching with a reducing agent like sodium bisulfite can be a preliminary step before disposal.[11] This should only be performed in a fume hood while wearing appropriate Personal Protective Equipment (PPE), as the reaction can be exothermic and may release gases.[11] Always consult specific protocols before attempting any chemical neutralization.

Emergency Procedures: Spill Management

Immediate and appropriate action is critical in the event of a spill.[10]

Minor Spills (manageable by laboratory personnel):

  • Alert Personnel: Immediately notify others in the vicinity.[11]

  • Ventilation: Ensure the area is well-ventilated, for instance, by using a fume hood.[11]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: Confine the spill using an absorbent material such as vermiculite, spill pads, or sand.[11][12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water.[11][13]

Major Spills (requiring emergency response):

  • Evacuate: Immediately evacuate the area.

  • Emergency Services: Activate the nearest fire alarm and notify emergency services. Provide details about the chemical spilled.[11]

  • Isolate: Secure the area to prevent unauthorized entry.[14]

The following flowchart outlines the general response to a chemical spill:

SpillResponse cluster_response Response Actions spill Chemical Spill Occurs is_major Is the spill major? spill->is_major evacuate Evacuate Area & Call Emergency Services is_major->evacuate Yes minor_spill_procedure Follow Minor Spill Procedure: - Alert Personnel - Don PPE - Contain & Absorb - Collect Waste - Decontaminate Area is_major->minor_spill_procedure No

Sources

Personal protective equipment for handling 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when working with functionalized halogenated organics. 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde (CAS: 426224-20-6) is a critical building block in organic synthesis and drug development[1]. However, its structural motifs—specifically the electrophilic aldehyde group and the lipophilic brominated aromatic ring—dictate highly specific handling precautions. According to standard safety data, this compound is classified under GHS as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[2].

This guide provides a definitive, step-by-step operational framework for researchers, emphasizing the scientific causality behind every safety measure to build a culture of informed, proactive compliance.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not merely about regulatory compliance; it is about understanding chemical interactions at the biological interface. The lipophilic nature of the benzyl ether moiety facilitates interaction with the skin's stratum corneum, while the aldehyde group can rapidly cross-link proteins in the corneal epithelium, leading to severe irritation[2].

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification / StandardQuantitative MetricCausality / Rationale
Hand Protection Nitrile Rubber Gloves (EN 374)Thickness ≥ 0.11 mm, Breakthrough > 480 minNitrile provides a robust steric and chemical barrier against non-polar and slightly polar organic solids, preventing dermal absorption.
Eye Protection Tight-fitting Goggles (ANSI Z87.1)0 mm gap around the orbital regionProtects corneal proteins from electrophilic aldehyde dust. Standard safety glasses are insufficient against airborne particulates.
Respiratory N95/P100 Particulate RespiratorFilter efficiency ≥ 99.97% at 0.3 µmPrevents inhalation of H335-classified irritating particulates if handling must temporarily occur outside a controlled engineering environment.
Body Protection Lab Coat (100% Cotton or Nomex)Knee-length, tight cuffsMinimizes skin exposure. Cotton avoids synthetic melting into the skin in the event of a secondary laboratory fire.

Operational Workflow & Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. The following methodology integrates physical checks to confirm safety parameters before proceeding to the next step.

Step-by-Step Methodology: Weighing and Transfer

  • Engineering Control Verification : Before opening the chemical container, verify the fume hood face velocity.

    • Self-Validation Check: Check the digital monitor for a reading of 100 ± 20 fpm. Alternatively, tape a Kimwipe strip to the sash; it must pull steadily inward.

  • PPE Integrity Check : Don the required PPE (Table 1).

    • Self-Validation Check: Inflate the nitrile gloves slightly and roll the cuff to trap air. Check for micro-tears (air leaks) before use.

  • Static Mitigation : 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde is a crystalline solid that can accumulate static charge, leading to sudden aerosolization.

    • Action: Use an anti-static ionizer gun on the weigh boat or utilize a grounded metal spatula for all transfers.

  • Execution : Tare the weigh boat. Transfer the solid slowly to minimize dust generation. Cap the source bottle immediately to prevent ambient moisture from causing minor oxidation of the sensitive aldehyde group.

  • Primary Decontamination : Wipe the spatula and balance pan with a solvent (e.g., isopropanol) followed by distilled water to break down any residual organics.

Workflow Start 1. Pre-Operation: Verify Fume Hood Airflow (>100 fpm) PPE 2. Don PPE: Inspect Nitrile Gloves & Goggles Start->PPE Weigh 3. Weighing: Use Grounded Spatula to Prevent Aerosols PPE->Weigh Transfer 4. Transfer: Seal Container to Prevent Oxidation Weigh->Transfer Cleanup 5. Decontamination: Isopropanol Wipe, Dispose as Halogenated Transfer->Cleanup

Figure 1: Safe operational workflow for handling halogenated benzaldehyde derivatives.

Spill Response & Decontamination Logistics

A rapid, calculated response to spills prevents localized exposure from escalating into a laboratory-wide hazard.

Step-by-Step Methodology: Spill Remediation

  • Assessment : Determine the spill size. If the spill is >50g or occurs outside the fume hood, immediately evacuate the area and contact Environmental Health and Safety (EHS).

  • Containment : For minor spills (<50g) inside the hood, do not dry sweep, as this aerosolizes the H335 irritant[2].

  • Neutralization/Absorption : Dampen an absorbent pad or heavy-duty paper towel with a low-volatility solvent (like a damp water/ethanol mix) to suppress dust formation.

  • Collection : Gently wipe the solid from the outside perimeter moving inward. Place all contaminated materials into a designated, sealable hazardous waste bag.

  • Secondary Cleaning : Wash the spill surface with laboratory detergent and water to remove residual lipophilic traces that the ethanol may have left behind.

SpillResponse Detect Spill Detected Assess Assess Volume & Location Detect->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor < 50g Major Major Spill (>50g) or Outside Hood Assess->Major > 50g Sweep Suppress Dust with Damp Absorbent Minor->Sweep Evacuate Evacuate Area & Call EHS Team Major->Evacuate Dispose Transfer to Halogenated Waste Sweep->Dispose

Figure 2: Spill response decision matrix for 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde.

Waste Disposal Plan

The presence of the bromine atom fundamentally alters the disposal logistics for this compound.

Step-by-Step Methodology: Waste Segregation

  • Categorization : All waste containing 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde MUST be categorized strictly as Halogenated Organic Waste .

    • Causality: Incinerating halogenated compounds at standard temperatures (used for non-halogenated waste) can lead to the formation of highly toxic dioxins and furans. Halogenated waste requires specialized high-temperature incineration.

  • Packaging : Place solid waste (contaminated gloves, wipes, empty vials) into a rigid, puncture-resistant container explicitly labeled "Solid Halogenated Organic Waste."

  • Liquid Effluent : If the chemical was dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate), pour the liquid into a designated halogenated liquid waste carboy. Never mix this with acetone or non-halogenated streams.

  • Documentation : Clearly list the chemical name and CAS (426224-20-6) on the hazardous waste manifest to ensure downstream regulatory compliance[1].

References

  • Title: 426224-20-6 | 5-Bromo-2-((4-methylbenzyl)oxy)
  • Title: CAS NO. 426224-20-6 | 5-bromo-2-[(4-methylphenyl)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.